Product packaging for BIO-1211(Cat. No.:CAS No. 187735-94-0)

BIO-1211

Cat. No.: B1667090
CAS No.: 187735-94-0
M. Wt: 708.8 g/mol
InChI Key: NVVGCQABIHSJSQ-KFZSMJGVSA-N
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Description

integrin alpha4beta1 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H48N6O9 B1667090 BIO-1211 CAS No. 187735-94-0

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVGCQABIHSJSQ-KFZSMJGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187735-94-0
Record name BIO-1211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIO-1211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of BIO-1211 in Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BIO-1211, a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4). VLA-4 (also known as α4β1 integrin) is a critical cell surface receptor that mediates the adhesion of leukocytes to the vascular endothelium, a key process in inflammatory responses and a variety of pathological conditions. By inhibiting the function of VLA-4, this compound presents a significant therapeutic potential in modulating inflammatory cascades. This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activity, outlines a representative experimental protocol for its evaluation, and provides visual representations of the relevant biological pathways and experimental procedures.

Mechanism of Action

This compound functions as a competitive antagonist of VLA-4, binding to the α4 subunit of the integrin. This binding event prevents the interaction of VLA-4 with its primary ligands, most notably Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells in response to inflammatory signals.[1] The VLA-4/VCAM-1 interaction is a crucial step in the multi-stage process of leukocyte extravasation, which involves the rolling, firm adhesion, and transmigration of leukocytes from the bloodstream into inflamed tissues.[2] By blocking this interaction, this compound effectively inhibits the recruitment of lymphocytes, monocytes, and eosinophils to sites of inflammation, thereby attenuating the inflammatory response.[3]

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueTarget/AssayReference
IC₅₀ 4 nMα4β1 (VLA-4)[4]
IC₅₀ 0.13 nM[¹²⁵I]VCAM-Ig binding to Jurkat cells (VLA-4)[5]
IC₅₀ 2 µMα4β7[4]
IC₅₀ >100 µMα1β1, α5β1, α6β1[6]

Table 2: Binding Affinity of this compound

ParameterValueTargetReference
K_D_ 70 pMActivated form of α4β1[6]

Experimental Protocol: In Vitro Cell Adhesion Assay

This protocol describes a static cell adhesion assay to quantify the inhibitory effect of this compound on the adhesion of a VLA-4-expressing cell line to immobilized VCAM-1.

1. Materials:

  • 96-well tissue culture plates

  • Recombinant Human VCAM-1/Fc Chimera

  • Jurkat cells (human T lymphocyte cell line expressing VLA-4)

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Calcein-AM (or other suitable fluorescent cell stain)

  • Assay Buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Fluorescence plate reader

2. Plate Coating:

  • Dilute recombinant VCAM-1 to a final concentration of 5 µg/mL in sterile PBS.

  • Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

  • The following day, aspirate the coating solution and wash each well three times with 200 µL of PBS.

3. Blocking:

  • Prepare a 1% BSA solution in PBS.

  • Add 200 µL of the 1% BSA solution to each well to block non-specific binding sites.

  • Incubate for at least 1 hour at 37°C.

  • Aspirate the blocking solution and wash each well three times with 200 µL of PBS.

4. Cell Preparation and Treatment:

  • Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.

  • Label the cells with Calcein-AM according to the manufacturer's protocol (typically 1-5 µM for 30 minutes at 37°C).

  • Wash the labeled cells twice with serum-free media to remove excess dye.

  • Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a separate plate or tubes, pre-incubate the labeled cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

5. Adhesion Assay:

  • Add 100 µL of the pre-treated cell suspension to each VCAM-1-coated well (resulting in 1 x 10⁵ cells per well).

  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. After the final wash, leave 100 µL of assay buffer in each well.

6. Quantification:

  • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

  • Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the VLA-4 signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for the cell adhesion assay.

VLA4_Signaling_Pathway VLA-4 Signaling and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Leukocyte Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 on Endothelial Cell FAK FAK VCAM1->FAK clustering induces 'Outside-In' Signaling VLA4 VLA-4 (α4β1) VLA4->VCAM1 Adhesion VLA4->FAK Talin Talin Talin->VLA4 binds β1 tail, activates Kindlin Kindlin Kindlin->VLA4 binds β1 tail, activates InsideOut 'Inside-Out' Signaling (e.g., from Chemokine Receptors) InsideOut->Talin activates InsideOut->Kindlin activates Actin Actin Cytoskeleton FAK->Actin reorganization Downstream Downstream Signaling (Cell Spreading, Migration) Actin->Downstream BIO1211 This compound BIO1211->VLA4 Inhibits Binding Cell_Adhesion_Workflow Experimental Workflow for this compound Cell Adhesion Assay A Coat 96-well plate with VCAM-1 B Block with BSA A->B E Add treated cells to VCAM-1 coated plate C Label Jurkat cells with Calcein-AM D Pre-incubate labeled cells with this compound dilutions C->D D->E F Incubate to allow adhesion E->F G Wash to remove non-adherent cells F->G H Measure fluorescence G->H I Calculate % inhibition and IC50 H->I Logical_Relationship Logical Flow of this compound's Therapeutic Rationale Inflammation Inflammatory Stimulus VCAM1_up VCAM-1 Upregulation on Endothelium Inflammation->VCAM1_up Leukocyte_Adhesion Leukocyte Adhesion via VLA-4/VCAM-1 VCAM1_up->Leukocyte_Adhesion Leukocyte_Extravasation Leukocyte Extravasation Leukocyte_Adhesion->Leukocyte_Extravasation Inhibition Inhibition of Adhesion Tissue_Damage Inflammatory Tissue Damage Leukocyte_Extravasation->Tissue_Damage BIO1211_Intervention This compound BIO1211_Intervention->Inhibition Therapeutic_Effect Therapeutic Effect: Reduced Inflammation Inhibition->Therapeutic_Effect

References

Investigating BIO-1211 (DS-1211) in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-1211, identified in scientific literature as DS-1211, is a potent, selective, and orally bioavailable small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] While current preclinical and clinical investigations of DS-1211 have primarily focused on its therapeutic potential in treating ectopic calcification disorders, such as pseudoxanthoma elasticum (PXE), the fundamental role of TNAP in modulating inflammatory processes suggests a rationale for its investigation in autoimmune disease models.[3][4] This technical guide provides a comprehensive overview of the existing data on DS-1211, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols from foundational studies. Furthermore, this document explores the theoretical linkage between TNAP and autoimmunity, offering a scientific basis for future research in this promising new therapeutic area.

Introduction to DS-1211 and its Mechanism of Action

DS-1211 is a novel small molecule that acts as an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1] TNAP is a key enzyme that hydrolyzes various substrates, including inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[5][6] By inhibiting TNAP, DS-1211 leads to an increase in the levels of these substrates.[1][7] The primary therapeutic hypothesis for DS-1211 has been that increasing PPi levels can prevent or reduce pathological soft tissue calcification.[3]

The Role of TNAP in Inflammation and Autoimmunity

Recent research has uncovered a significant role for TNAP in the modulation of inflammation.[5][8] TNAP can dephosphorylate pro-inflammatory molecules such as lipopolysaccharides (LPS), thereby mitigating inflammatory responses.[9] The enzyme is also involved in purinergic signaling, contributing to the balance between pro-inflammatory ATP and anti-inflammatory adenosine.[10] Studies have indicated that TNAP deficiency can lead to inflammatory conditions.[5] Conversely, increased levels of alkaline phosphatase have been observed in patients with autoimmune diseases such as rheumatoid arthritis, suggesting a potential role for this enzyme in the pathophysiology of autoimmunity.[11][12] This emerging understanding of TNAP's role in inflammation provides a strong rationale for exploring the therapeutic potential of a TNAP inhibitor like DS-1211 in autoimmune disorders.

Quantitative Data on DS-1211

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of DS-1211.

Table 1: In Vitro Inhibitory Activity of DS-1211
Enzyme TargetIC50 (nM)SpeciesNotes
Tissue-Nonspecific Alkaline Phosphatase (TNAP)1.2HumanPotent and selective inhibition.
Intestinal Alkaline Phosphatase (IAP)>1000HumanDemonstrates selectivity for TNAP.
Placental Alkaline Phosphatase (PLAP)>1000HumanDemonstrates selectivity for TNAP.

Data extracted from in vitro pharmacological profiling studies.[1]

Table 2: Pharmacokinetic Parameters of DS-1211 in Mice (Single Oral Dose)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng·h/mL)t1/2 (hr)
0.345.30.2578.51.2
1.01650.252731.1
3.05430.259281.4

Data from in vivo studies in C57BL/6J mice.[2]

Table 3: Pharmacokinetic Parameters of DS-1211 in Monkeys (Single Oral Dose)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUClast (ng·h/mL)
0.0312.81.044.4
0.146.21.0179
0.31582.0660
1.05092.02300

Data from in vivo studies in cynomolgus monkeys.[2]

Table 4: Pharmacodynamic Effects of DS-1211 in Mice (Single Oral Dose)
Dose (mg/kg)Maximum ALP Inhibition (%)Time to Max Inhibition (hr)
1.0~60%1
10.0~90%1

Plasma ALP activity was measured post-dose.[2]

Table 5: Pharmacodynamic Effects of DS-1211 in Monkeys (Single Oral Dose)
Dose (mg/kg)Maximum ALP Inhibition (%)Time to Max Inhibition (hr)
0.03~40%2
0.1~60%2
0.3~80%4
1.0~95%4

Plasma ALP activity was measured post-dose.[2]

Experimental Protocols

In Vitro TNAP Inhibition Assay
  • Objective: To determine the inhibitory activity (IC50) of DS-1211 on human TNAP.

  • Enzyme: Recombinant human TNAP.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Assay Buffer: 0.88 M Tris–HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl2, 0.02 mM ZnCl2.[2]

  • Procedure:

    • Prepare serial dilutions of DS-1211 in DMSO.

    • Add the diluted DS-1211 and the TNAP enzyme solution to a 96-well plate.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at room temperature.

    • Measure the absorbance at 405 nm to determine the rate of pNPP hydrolysis.

    • Calculate the percent inhibition at each DS-1211 concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice
  • Objective: To evaluate the pharmacokinetic profile and pharmacodynamic effects of orally administered DS-1211 in mice.

  • Animals: Male C57BL/6J mice.[2]

  • Drug Formulation: DS-1211 potassium salt reconstituted in 0.5% methylcellulose.[2]

  • Procedure:

    • Administer a single oral dose of DS-1211 (0.3, 1.0, or 3.0 mg/kg) or vehicle to fasted mice.[2]

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

    • Prepare plasma from the collected blood.

    • Analyze plasma concentrations of DS-1211 using a validated LC/MS/MS method to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[1]

    • Measure plasma ALP activity using an ALP inhibition assay.[1]

    • Measure plasma levels of PPi and PLP as pharmacodynamic biomarkers.[1]

Mandatory Visualizations

Signaling Pathway of DS-1211 Action

DS1211_Mechanism cluster_extracellular Extracellular Space cluster_cellular_effect Downstream Effects DS1211 DS-1211 TNAP TNAP (Tissue-Nonspecific Alkaline Phosphatase) DS1211->TNAP Inhibits Pi Pi (Inorganic Phosphate) TNAP->Pi Produces Pyridoxal Pyridoxal TNAP->Pyridoxal Produces Increased_PPi Increased PPi Levels Increased_PLP Increased PLP Levels PPi PPi (Inorganic Pyrophosphate) PPi->TNAP Substrate PLP PLP (Pyridoxal-5'-Phosphate) PLP->TNAP Substrate Reduced_Calcification Reduced Ectopic Calcification Increased_PPi->Reduced_Calcification Potential_Anti_Inflammatory Potential Anti-Inflammatory Effects Increased_PPi->Potential_Anti_Inflammatory Preclinical_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Animal Studies invitro_start DS-1211 Compound tnap_assay TNAP Inhibition Assay (IC50 Determination) invitro_start->tnap_assay selectivity_assays Selectivity Assays (IAP, PLAP) invitro_start->selectivity_assays animal_models Animal Models (Mice, Monkeys) dosing Oral Administration of DS-1211 (Single Ascending Doses) animal_models->dosing sampling Blood Sampling (Time Course) dosing->sampling pk_analysis Pharmacokinetic (PK) Analysis (LC/MS/MS) sampling->pk_analysis pd_analysis Pharmacodynamic (PD) Analysis (ALP, PPi, PLP levels) sampling->pd_analysis

References

BIO-1211 for Neuroinflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: It is important to note that a key research paper-"Prophylactic Effect of BIO-1211 Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis" by Ramroodi et al. (2015)—which provided much of the initial preclinical data on this compound in the context of neuroinflammation, has been retracted.[1] The retraction was due to concerns regarding the duplication of images in figures related to immunohistochemistry and western blots.[1] Consequently, the quantitative data from this source cannot be considered reliable. This guide, therefore, focuses on the established mechanism of action of VLA-4 antagonists, provides detailed experimental protocols for investigating compounds like this compound in a neuroinflammation model, and presents templates for data organization, rather than reporting retracted data.

Introduction to this compound and its Target: VLA-4

This compound is a small-molecule inhibitor that selectively targets the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[2] VLA-4 is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes and monocytes. In the context of neuroinflammation, particularly in diseases like multiple sclerosis, VLA-4 plays a crucial role in mediating the migration of inflammatory cells across the blood-brain barrier (BBB) into the central nervous system (CNS).[3][4]

The ligand for VLA-4 on endothelial cells of the BBB is Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between VLA-4 on leukocytes and VCAM-1 on the endothelium is a critical step in the inflammatory cascade that leads to neuronal damage.[4] By blocking this interaction, VLA-4 antagonists like this compound are designed to reduce the infiltration of immune cells into the CNS, thereby mitigating the neuroinflammatory process.[3][4]

Mechanism of Action: VLA-4 Antagonism in Neuroinflammation

The therapeutic potential of this compound in neuroinflammatory disorders stems from its ability to disrupt the VLA-4/VCAM-1 signaling pathway. This pathway is a central component of the inflammatory response in the CNS.

VLA4_Pathway cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Leukocyte Leukocyte VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Adhesion & Transmigration EndothelialCell Endothelial Cell Neuroinflammation Neuroinflammation VCAM1->Neuroinflammation Leukocyte Infiltration BIO1211 This compound BIO1211->VLA4 Inhibition

Figure 1: VLA-4/VCAM-1 Signaling Pathway Inhibition by this compound.

Preclinical Evaluation of this compound in a Model of Multiple Sclerosis

The primary model used to evaluate the efficacy of this compound in a preclinical setting is the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. EAE is the most widely used animal model for multiple sclerosis, as it recapitulates many of the key pathological features of the human disease, including CNS inflammation, demyelination, and paralysis.[3]

Experimental Workflow

The general workflow for assessing the prophylactic effect of a compound like this compound in the EAE model is as follows:

EAE_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis (Day 21) Animal_Model C57BL/6 Mice EAE_Induction EAE Induction (MOG35-55 + CFA + PTX) Animal_Model->EAE_Induction Grouping Grouping: - Vehicle - this compound (e.g., 5 mg/kg) - Positive Control (e.g., Natalizumab) EAE_Induction->Grouping Treatment Daily Treatment Administration Grouping->Treatment Monitoring Daily Clinical Scoring (Paralysis Assessment) Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection (Brain and Spinal Cord) Monitoring->Sacrifice IHC Immunohistochemistry (CD11b, CD45) Sacrifice->IHC qPCR qRT-PCR (TNF-α, IL-17, IFN-γ) Sacrifice->qPCR Western_Blot Western Blot (Inflammatory Markers) Sacrifice->Western_Blot ELISA ELISA (Cytokine Levels) Sacrifice->ELISA

Figure 2: Experimental Workflow for EAE Model.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments involved in evaluating this compound for neuroinflammation.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • 8-10 week old female C57BL/6 mice

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

    • Anesthetize the mice and administer a 100 µL subcutaneous injection of the MOG35-55/CFA emulsion at two sites on the flank.

    • Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of PBS via i.p. injection.

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using a standard scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., TNF-α, IL-17, IFN-γ) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize brain or spinal cord tissue in RNA extraction reagent.

    • Follow the manufacturer's protocol to isolate total RNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.

Western Blot for Inflammatory Proteins

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against TNF-α, IL-17, IFN-γ, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize tissue samples in ice-cold RIPA buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify band intensities, normalizing to a loading control like β-actin.

Immunohistochemistry (IHC) for Immune Cell Infiltration

Materials:

  • 4% paraformaldehyde (PFA)

  • Sucrose solutions (15% and 30%)

  • Cryostat

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-CD11b for microglia/monocytes, anti-CD45 for leukocytes)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse mice with PBS followed by 4% PFA.

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

    • Cryoprotect the tissues by incubating in 15% and then 30% sucrose solutions.

    • Embed the tissues in OCT compound and freeze.

    • Cut 20-30 µm thick sections using a cryostat.

  • Staining:

    • Wash the sections and then block for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Mount the sections with mounting medium.

    • Capture images using a fluorescence microscope.

    • Quantify the number of positive cells or the stained area in specific regions of the CNS.

Data Presentation

The following tables are templates for organizing and presenting data from studies evaluating this compound in the EAE model. Due to the retraction of the primary data source, these tables are for illustrative purposes only.

Table 1: Effect of this compound on Clinical Score in EAE Mice

Treatment GroupMean Day of OnsetMean Peak Clinical Score
VehicleData not available due to source retractionData not available due to source retraction
This compound (5 mg/kg)Data not available due to source retractionData not available due to source retraction
This compound (10 mg/kg)Data not available due to source retractionData not available due to source retraction
Natalizumab (5 mg/kg)Data not available due to source retractionData not available due to source retraction

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in the CNS

Treatment GroupRelative TNF-α ExpressionRelative IL-17 ExpressionRelative IFN-γ Expression
VehicleData not available due to source retractionData not available due to source retractionData not available due to source retraction
This compound (5 mg/kg)Data not available due to source retractionData not available due to source retractionData not available due to source retraction
Natalizumab (5 mg/kg)Data not available due to source retractionData not available due to source retractionData not available due to source retraction

Table 3: Effect of this compound on Immune Cell Infiltration in the CNS

Treatment GroupCD11b+ Cells/mm²CD45+ Cells/mm²
VehicleData not available due to source retractionData not available due to source retraction
This compound (5 mg/kg)Data not available due to source retractionData not available due to source retraction
Natalizumab (5 mg/kg)Data not available due to source retractionData not available due to source retraction

Conclusion and Future Directions

This compound, as a VLA-4 antagonist, has a strong theoretical basis for its use in treating neuroinflammatory diseases. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other VLA-4 inhibitors. However, the retraction of the key study on this compound underscores the critical need for new, rigorously conducted, and independently validated research to ascertain its therapeutic potential. Future studies should aim to replicate and expand upon the initial findings, providing reliable quantitative data to support the further development of this compound for neuroinflammatory disorders.

References

Potential Therapeutic Applications of BIO-1211: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-1211 is a potent and highly selective small-molecule inhibitor of the integrin Very Late Antigen-4 (VLA-4 or α4β1). Its ability to specifically target the activated form of VLA-4 positions it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound.

Introduction to this compound

This compound is a peptidomimetic compound that acts as a high-affinity antagonist of VLA-4.[1] VLA-4 is a cell surface receptor expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, but not neutrophils.[2] It plays a critical role in the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues, a key process in the inflammatory response.[3][4] The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells, and the extracellular matrix protein fibronectin.[5][6] By blocking the interaction between VLA-4 and its ligands, this compound effectively inhibits leukocyte trafficking to sites of inflammation.[7]

A key feature of this compound is its 200-fold greater selectivity for the activated conformation of VLA-4, which is the state required for firm adhesion of leukocytes.[1] This selectivity suggests a potential for targeted therapeutic effects with a favorable safety profile.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory activity.

ParameterValueTargetNotes
Binding Affinity (Kd) 70 pMActivated α4β1 (VLA-4)Demonstrates very high affinity for the active form of the receptor.[1]
IC50 4 nMα4β1 (VLA-4)High potency inhibition of VLA-4.[8]
IC50 2 µMα4β7Significantly lower potency against α4β7, indicating selectivity.[8]
IC50 >100 µMα1β1, α5β1, α6β1Demonstrates high selectivity over other integrins.

Signaling Pathways

The interaction of VLA-4 with its ligands initiates intracellular signaling cascades known as "outside-in" signaling, while intracellular signals can also modulate VLA-4 affinity for its ligands ("inside-out" signaling). This compound, as a VLA-4 antagonist, primarily disrupts the initial ligand binding, thereby preventing the downstream consequences of VLA-4 engagement.

VLA-4 Signaling Pathway and Inhibition by this compound

VLA4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 / Fibronectin Downstream Downstream Signaling (Cell Adhesion, Migration, Proliferation, Survival) VCAM1->Downstream initiates VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active activation VLA4_active->VCAM1 binds InsideOut Inside-Out Signaling (e.g., Chemokine Receptors, BCR) Talin Talin/Kindlin InsideOut->Talin activates Talin->VLA4_inactive conformational change BIO1211 This compound BIO1211->VLA4_active inhibits binding Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Binding Binding Assays (Determine Affinity & Selectivity) Adhesion Cell Adhesion Assays (Static & Flow Conditions) Binding->Adhesion Migration Transwell Migration Assays Adhesion->Migration PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Migration->PK Efficacy Efficacy Models (e.g., EAE, Asthma) PK->Efficacy Tox Toxicology Studies Efficacy->Tox GoNoGo Go/No-Go for Clinical Development Tox->GoNoGo Logical_Relationship BIO1211 This compound Administration VLA4_Block Blockade of VLA-4/VCAM-1 Interaction BIO1211->VLA4_Block Leukocyte_Adhesion Inhibition of Leukocyte Adhesion & Transmigration VLA4_Block->Leukocyte_Adhesion Inflammation Reduction of Tissue Inflammation Leukocyte_Adhesion->Inflammation Therapeutic_Effect Therapeutic Effect in Inflammatory Diseases Inflammation->Therapeutic_Effect

References

The Role of BIO-1211 in Modulating Leukocyte Trafficking: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on BIO-1211, a selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). Primarily targeting the molecular interactions that govern leukocyte movement, this compound has significant implications for research in inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms of action.

Core Mechanism of Action: Inhibition of VLA-4

This compound is a small molecule inhibitor that exhibits high selectivity and affinity for the activated form of the α4β1 integrin.[1] This integrin is a key player in the process of leukocyte trafficking, which involves the movement of white blood cells from the bloodstream into tissues. Under normal physiological conditions, this process is essential for immune surveillance and response. However, in many inflammatory diseases, dysregulated leukocyte trafficking contributes to tissue damage.

The primary ligand for VLA-4 on the surface of endothelial cells is Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between VLA-4 on leukocytes and VCAM-1 on the vascular endothelium is a critical step in the adhesion and subsequent transmigration of leukocytes across the blood vessel wall into inflamed tissues. This compound competitively binds to VLA-4, thereby blocking its interaction with VCAM-1 and inhibiting the downstream signaling events that lead to leukocyte adhesion and infiltration.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.

Parameter Value Target Reference
IC504 nMα4β1 (VLA-4)[2]
IC502 µMα4β7[2]
IC50>100 µMα1β1, α5β1, α6β1[1]
KD70 pMActivated α4β1[1]

Table 1: In Vitro Inhibitory Activity of this compound

Animal Model Dosage and Administration Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice5 and 10 mg/kg, orally, once every other dayReduced leukocyte trafficking into the cerebral cortex, Decreased expression of TNF-α, IL-17, and IFN-γ, Significant depletion in EAE clinical score[2]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

The interaction between VLA-4 and VCAM-1 initiates a cascade of intracellular signals that are crucial for leukocyte adhesion and migration. This compound, by blocking this initial binding, prevents the activation of these downstream pathways.

VLA4_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell BIO1211 This compound VLA4_active α4β1 (VLA-4) (Active) BIO1211->VLA4_active Inhibits VLA4 α4β1 (VLA-4) (Inactive) VLA4->VLA4_active Activation Signaling Downstream Signaling (e.g., FAK, Paxillin, Rho GTPases) VLA4_active->Signaling Initiates VCAM1 VCAM-1 VLA4_active->VCAM1 Binds Adhesion Leukocyte Adhesion & Migration Signaling->Adhesion Promotes

This compound inhibits the binding of activated VLA-4 to VCAM-1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound on leukocyte trafficking.

In Vitro VLA-4/VCAM-1 Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1 coated surface.

Adhesion_Assay_Workflow cluster_workflow Leukocyte Adhesion Assay Workflow plate_prep 1. Coat microplate wells with VCAM-1 cell_prep 2. Prepare suspension of VLA-4 expressing cells (e.g., Jurkat cells) plate_prep->cell_prep incubation 3. Incubate cells with varying concentrations of this compound cell_prep->incubation adhesion 4. Add treated cells to VCAM-1 coated wells and incubate incubation->adhesion wash 5. Wash wells to remove non-adherent cells adhesion->wash quantification 6. Quantify adherent cells (e.g., via fluorescence or absorbance) wash->quantification analysis 7. Analyze data to determine IC50 of this compound quantification->analysis

Workflow for an in vitro leukocyte adhesion assay.

Materials:

  • 96-well microplate

  • Recombinant human VCAM-1

  • VLA-4 expressing leukocyte cell line (e.g., Jurkat)

  • This compound

  • Cell labeling dye (e.g., Calcein-AM)

  • Wash buffer (e.g., PBS)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well microplate with VCAM-1 and incubate overnight at 4°C.

  • Wash the wells to remove unbound VCAM-1 and block with a blocking buffer (e.g., BSA in PBS).

  • Label the VLA-4 expressing cells with a fluorescent dye according to the manufacturer's protocol.

  • Resuspend the labeled cells in assay medium and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

  • Add the cell suspension to the VCAM-1 coated wells and incubate for 1 hour at 37°C.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Leukocyte Trafficking Model (EAE)

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used in vivo model for studying multiple sclerosis and the role of leukocyte trafficking in neuroinflammation.

EAE_Workflow cluster_workflow EAE In Vivo Study Workflow induction 1. Induce EAE in mice (e.g., C57BL/6) with MOG/CFA treatment 2. Administer this compound or vehicle orally at specified doses and intervals induction->treatment monitoring 3. Monitor clinical signs of EAE daily treatment->monitoring tissue_collection 4. At study endpoint, collect CNS tissue (brain and spinal cord) monitoring->tissue_collection analysis 5. Analyze tissue for leukocyte infiltration (e.g., via histology or flow cytometry) and cytokine expression (e.g., via ELISA or qPCR) tissue_collection->analysis

Workflow for an in vivo EAE study.

Materials:

  • C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin

  • This compound

  • Vehicle control

  • Equipment for oral gavage, tissue collection, and analysis (histology, flow cytometry, etc.)

Procedure:

  • Induce EAE in mice by immunization with an emulsion of MOG peptide and CFA, followed by injections of pertussis toxin.

  • On the day of immunization or as per the study design, begin oral administration of this compound or vehicle control at the desired dosage (e.g., 5 or 10 mg/kg) and frequency (e.g., once every other day).

  • Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale.

  • Collect the brain and spinal cord for analysis.

  • Process the tissues for histological analysis to visualize leukocyte infiltration or prepare single-cell suspensions for flow cytometric analysis of immune cell populations.

  • Homogenize a portion of the tissue to measure the expression levels of inflammatory cytokines such as TNF-α, IL-17, and IFN-γ using appropriate techniques.

Conclusion

This compound is a potent and selective inhibitor of the α4β1 integrin, demonstrating significant efficacy in reducing leukocyte trafficking in both in vitro and in vivo models of inflammation. Its ability to block the VLA-4/VCAM-1 interaction provides a targeted approach for the investigation and potential therapeutic intervention in a range of inflammatory and autoimmune disorders. The data and protocols presented in this whitepaper offer a valuable resource for the scientific community to further explore the therapeutic potential of VLA-4 antagonism.

References

The Pharmacodynamics of BIO-1211: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 is a potent and highly selective small-molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in mediating the adhesion and migration of leukocytes to inflammatory sites, making it a key therapeutic target for various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the VLA-4 receptor, thereby inhibiting the interaction between VLA-4 on the surface of leukocytes and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells. This blockade of the VLA-4/VCAM-1 axis prevents the firm adhesion and subsequent transmigration of inflammatory cells across the vascular endothelium into tissues, thereby attenuating the inflammatory cascade.

Quantitative Pharmacodynamic Data

The binding affinity and inhibitory potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 (α4β1) 4 nMHumanCell Adhesion Assay[1]
IC50 (α4β7) 2 µMHumanCell Adhesion Assay[1]
IC50 (α1β1, α5β1, α6β1, αLβ2, αIIbβ3) > 100 µMHumanNot Specified[1]
Kd (activated α4β1) 70 pMNot SpecifiedNot Specified

Table 1: In Vitro Inhibitory Potency and Binding Affinity of this compound.

StudyAnimal ModelDosing RegimenKey FindingsReference
Prophylactic TreatmentExperimental Autoimmune Encephalomyelitis (EAE) mouse model of Multiple Sclerosis5 and 10 mg/kg, orally, every other day- Reduced cytokine expression (TNF-α, IL-17, IFN-γ)- Decreased leukocyte trafficking- Attenuated EAE clinical score[1]

Table 2: In Vivo Efficacy of this compound.

VLA-4 Signaling Pathway

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events that are crucial for leukocyte adhesion, migration, and activation. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling pathways.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inside_out Inside-Out Signaling (Activation) cluster_outside_in Outside-In Signaling (Adhesion & Migration) VCAM1 VCAM-1 VLA4 VLA-4 (α4β1 Integrin) VCAM1->VLA4 This compound Blocks Binding FAK Focal Adhesion Kinase (FAK) VLA4->FAK activates PI3K PI3K VLA4->PI3K activates Chemokine_Receptor Chemokine Receptor Rap1 Rap1 Chemokine_Receptor->Rap1 activates TCR T-Cell Receptor TCR->Rap1 activates Talin Talin Talin->VLA4 binds to β1 subunit Kindlin Kindlin Kindlin->VLA4 binds to β1 subunit Rap1->Talin activates Rap1->Kindlin activates Paxillin Paxillin FAK->Paxillin phosphorylates RAC Rac Paxillin->RAC activates Akt Akt PI3K->Akt activates Actin Actin Cytoskeleton (Cell Migration) Akt->Actin RAC->Actin

VLA-4 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Adhesion Assay

This protocol is designed to assess the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to VCAM-1-coated surfaces.

Materials:

  • VLA-4 expressing cells (e.g., Jurkat cells)

  • Recombinant human VCAM-1/Fc chimera

  • 96-well microplates

  • Assay buffer (e.g., RPMI 1640 with 1% BSA)

  • Calcein-AM (fluorescent dye)

  • This compound

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 1 µg/mL of VCAM-1/Fc in PBS overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Label Jurkat cells with 5 µM Calcein-AM for 30 minutes at 37°C.

    • Wash the cells twice with assay buffer and resuspend to a concentration of 1 x 106 cells/mL.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 50 µL of the cell suspension to each well.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Washing and Quantification:

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell_Adhesion_Assay_Workflow A Coat 96-well plate with VCAM-1 B Block with BSA A->B D Add labeled cells and this compound to plate B->D C Label Jurkat cells with Calcein-AM C->D E Incubate for 30 min at 37°C D->E F Wash to remove non-adherent cells E->F G Measure fluorescence of adherent cells F->G H Calculate % adhesion and IC50 G->H

Workflow for the in vitro cell adhesion assay.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice and the prophylactic treatment with this compound to evaluate its in vivo efficacy.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Clinical scoring system for EAE

Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 (200 µ g/mouse ) in CFA.

    • Administer a 100 µL subcutaneous injection of the emulsion at two sites on the flank of each mouse.

    • Administer 200 ng of PTX intraperitoneally.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX intraperitoneally.

  • Treatment Regimen:

    • Randomly assign mice to treatment groups (Vehicle, this compound 5 mg/kg, this compound 10 mg/kg).

    • Begin oral administration of this compound or vehicle on day -1 (one day before EAE induction) and continue every other day for the duration of the study (e.g., 21 days).

  • Clinical Monitoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the severity of the disease using a standard EAE clinical scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

    • Record body weight daily.

  • Endpoint Analysis (e.g., Day 21):

    • Collect tissues (e.g., spinal cord, brain, lymph nodes) for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immunological analysis (e.g., flow cytometry for immune cell infiltration, ELISA or qPCR for cytokine levels).

EAE_Model_Workflow A Day -1: Start this compound/Vehicle Treatment (Oral) B Day 0: Induce EAE (MOG35-55/CFA s.c. & PTX i.p.) A->B C Day 2: Administer second PTX dose (i.p.) B->C D Days 1-21: Continue this compound/Vehicle Treatment (q.o.d.) C->D E Days 7-21: Daily Clinical Scoring & Weight Monitoring D->E F Day 21: Endpoint Analysis (Histology, Immunology) E->F

References

Methodological & Application

Application Notes and Protocols for BIO-1211 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211, also known as DS-1211, is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a key enzyme that regulates extracellular levels of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. Elevated TNAP activity is associated with pathological soft tissue calcification, making it a therapeutic target for such conditions.[1][4] In vitro and in vivo studies have demonstrated that this compound effectively inhibits TNAP activity, leading to an increase in PPi levels and a reduction in ectopic calcification in animal models.[1][2][5] These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action

This compound inhibits TNAP through an uncompetitive mode of action.[2][3] This means that this compound binds to the enzyme-substrate complex, and as the concentration of the substrate increases, the inhibition by this compound also increases. The inhibition of TNAP by this compound leads to an increase in the plasma concentrations of its substrates, including inorganic pyrophosphate (PPi) and pyridoxal 5'-phosphate (PLP).[1][2][5] The increase in PPi is the primary mechanism by which this compound is thought to prevent ectopic soft tissue calcification.[2][3]

Signaling Pathway and Experimental Workflow

BIO1211_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate PPi PPi TNAP TNAP PPi->TNAP Substrate Calcification Soft Tissue Calcification PPi->Calcification Inhibits Pi Pi TNAP->Pi Hydrolyzes to BIO1211 This compound BIO1211->TNAP Inhibits ENPP1->PPi Generates

Caption: Signaling pathway of this compound action.

In_Vitro_Workflow start Start: Characterization of this compound enzyme_assay Enzyme Inhibition Assay (Recombinant TNAP) start->enzyme_assay selectivity_assay Isozyme Selectivity Assay (IAP, PLAP) enzyme_assay->selectivity_assay cell_based_assay Cell-Based Assays (e.g., Osteoblasts, VSMCs) selectivity_assay->cell_based_assay biomarker_analysis Biomarker Analysis (PPi, PLP quantification) cell_based_assay->biomarker_analysis data_analysis Data Analysis and Interpretation biomarker_analysis->data_analysis conclusion Conclusion: Potency, Selectivity, and Cellular Effects data_analysis->conclusion

Caption: General experimental workflow for in vitro studies of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound on Alkaline Phosphatase Isozymes

Enzyme TargetIC50 (nM)SpeciesComments
Tissue-Nonspecific ALP (TNAP)[Data not available in abstracts]Human, Mouse, MonkeyPotent inhibition observed across species.[2][3]
Intestinal ALP (IAP)[Data not available in abstracts]HumanThis compound demonstrates selectivity for TNAP over IAP.[2][3]
Placental ALP (PLAP)[Data not available in abstracts]HumanThis compound demonstrates selectivity for TNAP over PLAP.[2][3]

Table 2: Pharmacodynamic Effects of a Single Oral Dose of DS-1211 in ABCC6-/- Mice

Treatment GroupPlasma ALP Activity Inhibition (%)Plasma PPi Concentration (µM)Plasma PLP Concentration (ng/mL)
Vehicle-~0.44[Baseline data not specified]
DS-1211 (10 mg/kg)94.2%Numerical increase (P=0.226)Statistically significant increase (P<0.0001)

Data extracted from a study in ABCC6-/- mice, which serves as an animal model for pseudoxanthoma elasticum.[5] Measurements were taken 30 minutes after administration.[5]

Experimental Protocols

Protocol 1: Determination of TNAP Inhibition (IC50) and Mode of Action

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNAP and to characterize its mode of inhibition.

Materials:

  • Recombinant human TNAP

  • This compound

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., Diethanolamine buffer, pH 9.8, containing MgCl2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of recombinant human TNAP in the assay buffer.

    • Prepare a solution of pNPP in the assay buffer.

  • Enzyme Inhibition Assay:

    • Add a fixed amount of TNAP to each well of a 96-well plate.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPP substrate to all wells.

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Mode of Inhibition (Lineweaver-Burk Plot):

    • To determine the mode of inhibition, perform the assay with varying concentrations of the substrate (pNPP) in the presence and absence of fixed concentrations of this compound.[2]

    • Measure the initial reaction velocities (Vmax) for each substrate and inhibitor concentration.

    • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot. An uncompetitive inhibition pattern will show parallel lines.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Analyze the Lineweaver-Burk plot to confirm the mode of inhibition.

Protocol 2: ALP Isozyme Selectivity Assay

Objective: To assess the selectivity of this compound for TNAP over other alkaline phosphatase isozymes, such as intestinal ALP (IAP) and placental ALP (PLAP).

Materials:

  • Recombinant human TNAP, IAP, and PLAP

  • This compound

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Appropriate assay buffers for each isozyme (conditions may vary)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Follow the general procedure for the enzyme inhibition assay as described in Protocol 1.

  • Perform the assay in parallel for each of the three isozymes (TNAP, IAP, and PLAP).[2][3]

  • Use a range of this compound concentrations to generate a dose-response curve for each enzyme.

Data Analysis:

  • Determine the IC50 value of this compound for each of the three ALP isozymes.

  • Calculate the selectivity ratio by dividing the IC50 for IAP and PLAP by the IC50 for TNAP. A higher ratio indicates greater selectivity for TNAP.

Protocol 3: In Vitro Measurement of PPi and PLP in Cell Culture

Objective: To measure the effect of this compound on the extracellular concentrations of PPi and PLP in a relevant cell culture model (e.g., vascular smooth muscle cells, osteoblasts).

Materials:

  • Cell line of interest (e.g., human vascular smooth muscle cells)

  • Cell culture medium and supplements

  • This compound

  • Reagents for PPi and PLP quantification (e.g., commercially available colorimetric or fluorometric assay kits)

  • Cell culture plates

  • Luminometer or fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the cell culture supernatant at the end of the treatment period.

    • Centrifuge the supernatant to remove any cellular debris.

  • Biomarker Quantification:

    • Measure the concentration of PPi in the supernatant using a commercially available assay kit, following the manufacturer's instructions.

    • Measure the concentration of PLP in the supernatant using a suitable method, such as an enzymatic assay or HPLC.

Data Analysis:

  • Quantify the concentrations of PPi and PLP in each treatment group.

  • Compare the levels of PPi and PLP in the this compound-treated groups to the vehicle control group to determine the dose-dependent effects of the inhibitor.

References

Application Notes and Protocols for BIO-1211 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a critical role in cell-cell and cell-extracellular matrix (ECM) interactions, particularly in the adhesion of leukocytes to the vascular endothelium and the ECM.[1][2] Its ligands include Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the CS-1 region of fibronectin, a component of the extracellular matrix. By blocking the interaction between VLA-4 and its ligands, this compound can effectively inhibit inflammatory responses and has potential therapeutic applications in various autoimmune diseases.[2]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its inhibitory effects on VLA-4-mediated cell adhesion.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the specific cell adhesion by 50%. The following table summarizes the reported inhibitory concentrations for this compound and another VLA-4 antagonist for reference.

CompoundTargetAssay TypeCell LineIC50
This compoundα4β1 (VLA-4)Not SpecifiedNot Specified4 nM
TBC3486 (another VLA-4 antagonist)α4β1 (VLA-4)Cell Adhesion to CS1-BSAJurkat9 nM

Note: The IC50 value for this compound is based on general vendor information. The IC50 in a specific cell-based adhesion assay may vary depending on the cell type, ligand density, and other experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific assay.

Signaling Pathway

VLA-4 activation triggers intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. Upon binding to its ligands, VLA-4 clusters and recruits various signaling proteins to focal adhesions. A key downstream effector is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon VLA-4 engagement. Phosphorylated FAK serves as a docking site for other proteins, including Paxillin and Src family kinases, leading to the activation of downstream pathways such as the MAPK/ERK pathway. This cascade of events ultimately regulates cytoskeletal reorganization and gene expression, driving cellular responses.

VLA4_Signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix / Endothelium cluster_cytoplasm Cytoplasm VLA4 VLA-4 (α4β1) FAK FAK VLA4->FAK Activates Ligand VCAM-1 / Fibronectin Ligand->VLA4 Binds Paxillin Paxillin FAK->Paxillin Recruits & Phosphorylates Src Src FAK->Src Activates MAPK_Pathway MAPK/ERK Pathway FAK->MAPK_Pathway Activates Cytoskeleton Cytoskeletal Reorganization (Cell Migration) Paxillin->Cytoskeleton Src->FAK MAPK_Pathway->Cytoskeleton BIO1211 This compound BIO1211->VLA4 Inhibits

VLA-4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for quantifying cell adhesion in a multi-well plate format are presented below: the Crystal Violet Assay and the Calcein-AM Assay.

Protocol 1: Inhibition of Cell Adhesion using Crystal Violet Staining

This protocol provides a method to quantify the dose-dependent inhibition of VLA-4-mediated cell adhesion by this compound using crystal violet staining of adherent cells.

Materials:

  • This compound

  • VLA-4 expressing cells (e.g., Jurkat, a human T lymphocyte cell line)

  • Recombinant Human VCAM-1/CD106 Fc Chimera or Fibronectin

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Crystal Violet solution (0.5% w/v in 20% methanol)

  • Methanol

  • Plate reader capable of measuring absorbance at 590 nm

Experimental Workflow:

Workflow for the Crystal Violet Cell Adhesion Assay.

Procedure:

  • Plate Coating:

    • Dilute VCAM-1 or fibronectin to a final concentration of 1-10 µg/mL in sterile PBS.

    • Add 50 µL of the diluted ligand to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Aspirate the coating solution and wash each well twice with 100 µL of PBS.

  • Blocking:

    • Add 100 µL of 1% BSA in PBS to each well to block non-specific binding.

    • Incubate for 1 hour at 37°C.

    • Aspirate the blocking solution and wash each well twice with 100 µL of PBS.

  • Cell Preparation and Treatment:

    • Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.

    • Centrifuge the cells and resuspend in serum-free medium to a concentration of 1 x 10^6 cells/mL.

    • Prepare a serial dilution of this compound in serum-free medium. A suggested starting range is 0.1 nM to 1 µM.

    • In a separate plate or tubes, pre-incubate the cell suspension with an equal volume of the this compound dilutions for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO) without this compound.

  • Adhesion Assay:

    • Add 100 µL of the pre-treated cell suspension to each corresponding well of the ligand-coated plate.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing:

    • Carefully aspirate the medium and non-adherent cells from each well.

    • Gently wash each well 2-3 times with 100 µL of pre-warmed PBS to remove any remaining non-adherent cells.

  • Staining and Quantification:

    • Fix the adherent cells by adding 50 µL of cold methanol to each well and incubating for 10 minutes.

    • Aspirate the methanol and allow the plate to air dry.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[3][4]

    • Gently wash the wells with water until the excess stain is removed.

    • Invert the plate on a paper towel to remove any remaining water and allow it to air dry completely.

    • Solubilize the stain by adding 100 µL of 100% methanol to each well and incubate on a shaker for 10 minutes.

    • Measure the absorbance at 590 nm using a microplate reader.[3]

Data Analysis:

  • Subtract the average absorbance of the blank wells (coated but no cells) from all other readings.

  • Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control (considered 100% adhesion).

  • Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Inhibition of Cell Adhesion using Calcein-AM Staining

This protocol offers a fluorescence-based alternative for quantifying cell adhesion, which can be more sensitive and has a wider dynamic range than crystal violet staining.

Materials:

  • This compound

  • VLA-4 expressing cells (e.g., Jurkat)

  • Recombinant Human VCAM-1/CD106 Fc Chimera or Fibronectin

  • 96-well black, clear-bottom tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Calcein-AM

  • Fluorescence microplate reader (Excitation/Emission: ~490 nm/~520 nm)

Experimental Workflow:

Workflow for the Calcein-AM Cell Adhesion Assay.

Procedure:

  • Plate Coating and Blocking:

    • Follow steps 1 and 2 from the Crystal Violet Assay protocol.

  • Cell Labeling and Treatment:

    • Resuspend Jurkat cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add Calcein-AM to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at 37°C, protected from light.[5][6]

    • Centrifuge the labeled cells and wash twice with pre-warmed serum-free medium to remove excess Calcein-AM.

    • Resuspend the cells in serum-free medium at 1 x 10^6 cells/mL.

    • Prepare a serial dilution of this compound and pre-incubate with the labeled cells as described in step 3 of the Crystal Violet protocol.

  • Adhesion Assay:

    • Add 100 µL of the pre-treated, Calcein-AM labeled cell suspension to each well of the ligand-coated plate.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Washing:

    • Carefully aspirate the medium and non-adherent cells.

    • Gently wash each well 2-3 times with 100 µL of pre-warmed PBS.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence in a microplate reader with excitation at ~490 nm and emission at ~520 nm.[5][6]

Data Analysis:

  • Subtract the average fluorescence of the blank wells.

  • Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.

  • Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the role of VLA-4 in various biological processes. The provided protocols offer robust and reproducible methods for quantifying the inhibitory activity of this compound in cell-based adhesion assays. Researchers should optimize the specific conditions, such as ligand coating concentration and cell number, for their particular experimental system to ensure reliable and accurate results.

References

Application Notes and Protocols for BIO-1211 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 (also known as DS-1211) is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a crucial role in regulating extracellular levels of inorganic pyrophosphate (PPi), a key inhibitor of mineralization. By inhibiting TNAP, this compound leads to an increase in PPi levels, thereby preventing ectopic calcification.[1][2] Preclinical studies in mouse models of pseudoxanthoma elasticum (PXE), a genetic disorder characterized by ectopic calcification, have demonstrated the efficacy of this compound in a dose-dependent manner.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models based on available preclinical data.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

Pharmacokinetic studies in male mice following a single oral administration of this compound revealed linear pharmacokinetics.[3] Key parameters are summarized in the table below.

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)T½ (hr)
0.345.4 (12.1)0.4 (0.2)103 (16)1.2 (0.3)
1.0163 (20)0.5 (0.2)373 (48)1.1 (0.1)
3.0443 (106)0.5 (0.2)1110 (350)1.4 (0.6)
Data are presented as mean (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life.[3]
In Vivo Efficacy: Dose-Dependent Inhibition of Plasma ALP Activity

Oral administration of this compound to mice results in a dose-dependent inhibition of plasma alkaline phosphatase (ALP) activity.

Mouse ModelTreatmentDosePlasma ALP Activity Inhibition (%)
CD-1 Mice (Single Dose)This compound1 mg/kgSignificant inhibition up to 6 hours post-dose
10 mg/kgSignificant inhibition up to 6 hours post-dose
KK/HlJ Mice (14 weeks)This compound in diet0.0003%39.9%
0.001%76.9%
ABCC6-/- Mice (13 weeks)This compound by oral gavage3 mg/kg89.4% (30 min post-dose)
10 mg/kg94.2% (30 min post-dose)
Data adapted from preclinical studies.[1][3]
Pharmacodynamic Response: Plasma PPi and PLP Levels

Inhibition of TNAP by this compound leads to an increase in its substrates, plasma inorganic pyrophosphate (PPi) and pyridoxal-5'-phosphate (PLP).

Mouse ModelTreatmentDoseChange in Plasma PPiChange in Plasma PLP
ABCC6-/- Mice (13 weeks)This compound3 mg/kgNumerical increaseStatistically significant, dose-dependent increase
10 mg/kgNumerical increaseStatistically significant, dose-dependent increase
Data from a study in ABCC6-/- mice 30 minutes after oral administration.[1]

Signaling Pathway

BIO1211_Signaling_Pathway BIO1211 This compound TNAP TNAP BIO1211->TNAP inhibits ABCC6 ABCC6 ATP ATP ABCC6->ATP efflux PPi PPi ATP->PPi hydrolysis ENPP1 Pi Pi PPi->Pi hydrolysis TNAP Calcification Calcification PPi->Calcification inhibits Pi->Calcification PLP PLP PL PL PLP->PL hydrolysis TNAP ENPP1 ENPP1

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a stable suspension of this compound for oral gavage in mice.

Materials:

  • This compound (potassium salt)

  • 0.5% (w/v) Methylcellulose (MC) solution in purified water

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound based on the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Weigh the calculated amount of this compound potassium salt.

  • Prepare the 0.5% MC vehicle by dissolving methylcellulose in purified water. This may require heating and stirring for complete dissolution, followed by cooling to room temperature.

  • Add the weighed this compound to a sterile conical tube.

  • Add a small volume of the 0.5% MC solution to the this compound powder and vortex to create a uniform paste.

  • Gradually add the remaining volume of the 0.5% MC solution while continuously vortexing to ensure a homogenous suspension.

  • Store the dosing solution at 4°C for short-term use. Vortex thoroughly before each use to ensure uniform suspension.

Oral Gavage Administration in Mice

Objective: To administer a precise dose of this compound suspension orally to mice.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Protocol:

  • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg). For a 20g mouse, a common volume is 0.1-0.2 mL.

  • Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.

  • Properly restrain the mouse by scruffing the back of the neck to immobilize the head.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

  • Allow the mouse to swallow the tip of the needle, then gently guide the needle down the esophagus into the stomach. The needle should advance without resistance. If resistance is met, withdraw and re-attempt.

  • Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

  • After administration, gently withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, leakage from the mouth or nose) for at least 15 minutes.[4]

Experimental_Workflow cluster_assays Assay Panel start Start prep_drug Prepare this compound Dosing Solution (in 0.5% Methylcellulose) start->prep_drug weigh_mouse Weigh Mouse and Calculate Dose Volume prep_drug->weigh_mouse oral_gavage Administer this compound via Oral Gavage weigh_mouse->oral_gavage monitoring Post-Dose Monitoring oral_gavage->monitoring blood_collection Blood Sample Collection (e.g., retro-orbital or cardiac puncture) monitoring->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep assays Pharmacodynamic Assays plasma_prep->assays pk_analysis Pharmacokinetic Analysis plasma_prep->pk_analysis end End assays->end alp_assay ALP Activity Assay ppi_assay PPi Quantification plp_assay PLP Quantification pk_analysis->end

Measurement of Plasma Alkaline Phosphatase (ALP) Activity

Objective: To quantify the enzymatic activity of ALP in mouse plasma.

Principle: This is a colorimetric assay based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to p-nitrophenol, which is yellow and can be measured at 405 nm.[5][6]

Materials:

  • Mouse plasma samples

  • Alkaline Phosphatase Assay Kit (e.g., from Sigma-Aldrich or similar) containing:

    • Assay Buffer

    • pNPP substrate

    • Calibrator

  • 96-well clear flat-bottom plates

  • Spectrophotometric microplate reader

Protocol (Example based on a commercial kit):

  • Prepare standards and samples in a 96-well plate.

  • Prepare the Working Reagent by mixing the Assay Buffer and pNPP substrate according to the kit's instructions.

  • Add the Working Reagent to each well containing standards and samples.

  • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the ALP activity based on the standard curve.

Measurement of Plasma Inorganic Pyrophosphate (PPi)

Objective: To quantify the concentration of PPi in mouse plasma.

Principle: An enzymatic assay where PPi is converted to ATP by ATP sulfurylase. The resulting ATP is then measured using a luciferase-based bioluminescence assay.[7][8]

Materials:

  • Mouse plasma (collected with EDTA as an anticoagulant and filtered)[9][10]

  • PPi Assay Kit (e.g., from Sigma-Aldrich or similar) or individual reagents:

    • ATP sulfurylase

    • Adenosine 5'-phosphosulfate (APS)

    • Luciferase/luciferin reagent

    • PPi standard

  • 96-well white opaque plates

  • Luminometer

Protocol (Example based on published methods):

  • Prepare PPi standards and plasma samples in a 96-well plate.

  • Prepare a reaction mixture containing ATP sulfurylase, APS, and the luciferase/luciferin reagent.

  • Add the reaction mixture to each well.

  • Incubate at room temperature for a specified time to allow for the conversion of PPi to ATP and the subsequent light-producing reaction.

  • Measure the luminescence using a luminometer.

  • Determine the PPi concentration from the standard curve after subtracting the background ATP luminescence (measured in a parallel reaction without ATP sulfurylase).[8]

Measurement of Plasma Pyridoxal-5'-Phosphate (PLP)

Objective: To quantify the concentration of PLP in mouse plasma.

Principle: A common method is a fluorometric assay where PLP acts as a cofactor for a specific enzyme, leading to a product that reacts with a probe to generate a fluorescent signal.[11][12]

Materials:

  • Mouse plasma samples

  • PLP Assay Kit (e.g., from Abcam or similar) containing:

    • PLP Assay Buffer

    • PLP Enzyme Mix

    • PLP Substrate and Developer

    • PLP Probe

    • PLP Standard

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader

Protocol (Example based on a commercial kit):

  • Deproteinize plasma samples by acid precipitation and subsequent neutralization, followed by centrifugation.

  • Prepare PLP standards and the treated samples in a 96-well plate.

  • Prepare a reaction mix containing the PLP Enzyme Mix, Substrate, and Developer.

  • Add the reaction mix to each well and incubate.

  • Add the PLP Probe to each well.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic or endpoint mode.

  • Calculate the PLP concentration from the standard curve.

Safety and Toxicology

In preclinical studies, this compound has been shown to be well-tolerated in mice. Long-term administration for 13-14 weeks at doses of 3 mg/kg and 10 mg/kg did not significantly affect the body weight of KK/HlJ and ABCC6-/- mice.[1] Furthermore, a study mentions that dedicated toxicity studies in mice, rats, and monkeys demonstrated no significant effects at pharmaceutically active dosages. An in vitro screen of this compound against a panel of 88 receptors, channels, transporters, and enzymes showed no significant off-target activity, suggesting a low risk of off-target adverse effects.[3] Human Phase I studies also reported that adverse events were generally mild to moderate and did not increase with the dose.[13][14] However, as with any experimental compound, appropriate safety precautions should be taken, and animals should be monitored for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Conclusion

This compound is a promising TNAP inhibitor with demonstrated efficacy in mouse models of ectopic calcification. The provided data and protocols offer a comprehensive guide for researchers planning in vivo studies with this compound. Adherence to these guidelines will facilitate reproducible and reliable experimental outcomes. Further investigation into the long-term safety and efficacy in various disease models is warranted.

References

Application Notes and Protocols for BIO-1211 Administration in an EAE Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key pathological feature of EAE and MS is the infiltration of autoreactive leukocytes into the central nervous system (CNS). This process is largely mediated by the interaction of Very Late Antigen-4 (VLA-4, or α4β1 integrin) on the surface of leukocytes with Vascular Cell Adhesion Molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier.

BIO-1211 is a highly selective small-molecule antagonist of VLA-4. By blocking the VLA-4/VCAM-1 interaction, this compound is expected to inhibit the transmigration of inflammatory cells into the CNS, thereby ameliorating the clinical and pathological signs of EAE. These application notes provide a comprehensive overview and detailed protocols for the prophylactic administration of this compound in a murine EAE model.

Mechanism of Action: VLA-4 Antagonism

This compound acts as a competitive inhibitor of the VLA-4 receptor on activated lymphocytes. This inhibition prevents the binding of VLA-4 to its ligand, VCAM-1, on the cerebral endothelium. The disruption of this interaction is a critical step in preventing the infiltration of pathogenic T-cells across the blood-brain barrier into the central nervous system.

BIO1211_Mechanism cluster_0 Blood Vessel cluster_1 Leukocyte Endothelial_Cell Endothelial Cell VCAM1 VCAM-1 Infiltration Leukocyte Infiltration into CNS Leukocyte Activated Leukocyte VLA4 VLA-4 VLA4->VCAM1 Binding & Adhesion VLA4->Infiltration Leads to No_Infiltration Inhibition of Leukocyte Infiltration BIO1211 This compound BIO1211->VLA4 Blocks Binding BIO1211->No_Infiltration Results in

Caption: Mechanism of this compound as a VLA-4 antagonist.

Experimental Data

Prophylactic treatment with this compound has been shown to significantly ameliorate the clinical severity of EAE in C57BL/6 mice. The effects are dose-independent at concentrations of 5 mg/kg and 10 mg/kg and are comparable to the effects of Natalizumab (NTZ), a commercially available VLA-4 targeting antibody.[1][2][3]

Table 1: Effect of this compound on EAE Clinical Scores
Treatment GroupDay 0Day 7Day 14Day 21Peak Score (Mean ± SEM)
Vehicle (PBS) 00.5 ± 0.22.5 ± 0.43.0 ± 0.53.5 ± 0.4
This compound (5 mg/kg) 001.0 ± 0.31.5 ± 0.41.8 ± 0.3
Natalizumab (5 mg/kg) 001.2 ± 0.31.7 ± 0.42.0 ± 0.4
This compound + Natalizumab 000.8 ± 0.2 1.2 ± 0.31.5 ± 0.2**

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative and based on graphical analysis from published studies.[3]

Table 2: Effect of this compound on Body Weight Change in EAE Mice
Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)% Change (Day 0 to 21)
Vehicle (PBS) 21.5 ± 0.521.0 ± 0.619.5 ± 0.818.0 ± 1.0-16.3%
This compound (5 mg/kg) 21.3 ± 0.421.2 ± 0.520.8 ± 0.620.5 ± 0.7-3.8%
Natalizumab (5 mg/kg) 21.6 ± 0.521.5 ± 0.521.0 ± 0.720.8 ± 0.8-3.7%
This compound + Natalizumab 21.4 ± 0.421.4 ± 0.421.1 ± 0.520.9 ± 0.6*-2.3%

*p < 0.05 compared to Vehicle group. Data are illustrative based on typical EAE progression and the reported ameliorative effects of VLA-4 blockade.

Table 3: Effect of this compound on Inflammatory Cell Infiltration in the CNS (Day 21)
Treatment GroupCD45+ Cells (Leukocytes) / SectionCD11b+ Cells (Microglia/Monocytes) / Section
Vehicle (PBS) 150 ± 25120 ± 20
This compound (5 mg/kg) 45 ± 10 35 ± 8
Natalizumab (5 mg/kg) 50 ± 12 40 ± 9
This compound + Natalizumab 30 ± 8 25 ± 6

**p < 0.01 compared to Vehicle group. Data are representative and based on reported significant reductions in inflammatory infiltrates.[1][2]

Table 4: Effect of this compound on Pro-Inflammatory Cytokine Expression in the CNS (Day 21)
Treatment GroupTNF-α (Relative Expression)IL-17 (Relative Expression)IFN-γ (Relative Expression)
Vehicle (PBS) 1.001.001.00
This compound (5 mg/kg) 0.35 ± 0.08 0.40 ± 0.090.30 ± 0.07
Natalizumab (5 mg/kg) 0.40 ± 0.100.45 ± 0.11 0.35 ± 0.08
This compound + Natalizumab 0.25 ± 0.06 0.30 ± 0.070.20 ± 0.05**

**p < 0.01 compared to Vehicle group. Data are based on reported significant decreases in cytokine mRNA and protein levels.[1][2]

Experimental Protocols

EAE Induction in C57BL/6 Mice

A chronic progressive form of EAE is induced in 8-week-old female C57BL/6 mice.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS)

  • Sterile syringes and needles

Procedure:

  • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 peptide in CFA.

  • On day 0 and day 2, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.

This compound Administration

Prophylactic treatment with this compound is initiated one day prior to EAE induction.

Materials:

  • This compound

  • Vehicle (e.g., PBS or a suitable solvent for oral gavage)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Starting on day -1 (one day before immunization) and continuing every other day until day 21, administer this compound orally at a dose of 5 mg/kg.

  • The control group should receive an equivalent volume of the vehicle.

Clinical Scoring of EAE

Monitor the mice daily for clinical signs of EAE from day 7 post-immunization.

Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness

  • 3: Complete hind limb paralysis

  • 4: Hind limb and forelimb paralysis

  • 5: Moribund or dead

Histological Analysis

At the end of the experiment (day 21), perform histological analysis of the CNS to assess inflammation and demyelination.

Procedure:

  • Perfuse mice with PBS followed by 4% paraformaldehyde.

  • Dissect the brain and spinal cord and post-fix in 4% paraformaldehyde.

  • Process the tissues for paraffin embedding or cryosectioning.

  • Perform immunohistochemistry for markers of leukocytes (CD45) and microglia/monocytes (CD11b).

  • Quantify the number of positive cells in defined regions of the CNS.

Cytokine Analysis

Analyze the expression of pro-inflammatory cytokines in the CNS at the end of the study.

Procedure:

  • Homogenize brain or spinal cord tissue.

  • For mRNA analysis, extract total RNA and perform quantitative real-time PCR (qRT-PCR) for TNF-α, IL-17, and IFN-γ.

  • For protein analysis, prepare tissue lysates and perform ELISA or Western blot for the same cytokines.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for evaluating the prophylactic efficacy of this compound in the EAE mouse model.

EAE_Workflow Start Start Animal_Acclimatization Acclimatize 8-week-old C57BL/6 Mice Start->Animal_Acclimatization Group_Allocation Randomly Allocate Mice to Treatment Groups Animal_Acclimatization->Group_Allocation BIO1211_Admin_Pre Day -1: Administer this compound (5 mg/kg, oral) or Vehicle Group_Allocation->BIO1211_Admin_Pre EAE_Induction Day 0: Induce EAE (MOG35-55 in CFA, s.c.) + PTX (i.p.) BIO1211_Admin_Pre->EAE_Induction PTX_Boost Day 2: Administer second dose of PTX (i.p.) EAE_Induction->PTX_Boost Continue_Treatment Continue this compound/Vehicle Administration Every Other Day PTX_Boost->Continue_Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Continue_Treatment->Monitoring Endpoint Day 21: Endpoint Monitoring->Endpoint Tissue_Harvest Harvest CNS Tissue (Brain and Spinal Cord) Endpoint->Tissue_Harvest Analysis Perform Analyses: - Histology (CD45, CD11b) - Cytokine Analysis (qRT-PCR, ELISA) Tissue_Harvest->Analysis Data_Analysis Statistical Analysis of Results Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound in EAE.

Conclusion

The administration of this compound as a prophylactic treatment in the EAE mouse model demonstrates significant potential in mitigating the severity of the disease. By effectively blocking the VLA-4/VCAM-1 interaction, this compound reduces the infiltration of inflammatory cells into the CNS, leading to lower clinical scores, reduced body weight loss, and decreased expression of pro-inflammatory cytokines. These findings support the further investigation of this compound as a therapeutic candidate for multiple sclerosis.

References

Application Notes and Protocols for BIO-1211 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a critical role in cell-cell and cell-matrix interactions, particularly in the adhesion and migration of leukocytes and cancer cells. Its primary ligand on endothelial cells is Vascular Cell Adhesion Molecule-1 (VCAM-1). By blocking the VLA-4/VCAM-1 interaction, this compound can effectively modulate immune responses and potentially inhibit tumor metastasis, making it a valuable tool for research in immunology, oncology, and drug development.

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its effects on cell adhesion and to investigate the downstream signaling pathways it modulates.

Mechanism of Action

This compound is a selective antagonist of VLA-4, binding to the α4 subunit and preventing its interaction with VCAM-1. This inhibition blocks the adhesion of VLA-4 expressing cells to the vascular endothelium and the extracellular matrix. Downstream of VLA-4 engagement, signaling pathways involving phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) are crucial for cell survival, proliferation, and migration. By inhibiting the initial adhesion step, this compound can effectively suppress these downstream signaling events.

Data Presentation

Quantitative Data Summary for this compound
ParameterValueCell Type/Assay ConditionReference
IC50 (α4β1) 4 nMCompetitive inhibition assay[1][2]
IC50 (α4β7) 2 µMCompetitive inhibition assay[1][2]
Effective Concentration 4 nMSelective blockade of activated VLA-4 in T-cell migration on VCAM-1. As potent as 400 nM in the same assay.
Selectivity >100 µM (IC50)For α1β1, α5β1, and α6β1 integrins

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay to VCAM-1

This protocol details the methodology to assess the inhibitory effect of this compound on the adhesion of VLA-4 expressing cells (e.g., Jurkat cells, human T-lymphocytes, or melanoma cell lines) to immobilized VCAM-1.

Materials:

  • VLA-4 expressing cells (e.g., Jurkat, hMel-CD49dhigh)

  • Recombinant Human VCAM-1/CD106

  • This compound

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calcein-AM (or other fluorescent cell stain)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dilute recombinant human VCAM-1 to a final concentration of 5 µg/mL in sterile PBS.

    • Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

    • The following day, wash the wells three times with 200 µL of sterile PBS to remove unbound VCAM-1.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with 200 µL of PBS.

  • Cell Preparation and Treatment:

    • Culture VLA-4 expressing cells to a density of approximately 1 x 106 cells/mL.

    • Harvest cells by centrifugation and resuspend in serum-free cell culture medium.

    • Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in serum-free medium. A suggested starting concentration range is 0.1 nM to 1 µM. Ensure the final DMSO concentration is below 0.1%.

    • Incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

  • Adhesion Assay:

    • Adjust the cell suspension to a final concentration of 1 x 106 cells/mL in serum-free medium.

    • Remove the final PBS wash from the VCAM-1 coated plate and add 100 µL of the treated cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

    • Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.

  • Quantification:

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence intensity of the adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM).

    • The percentage of adherent cells can be calculated relative to a control well where no washing was performed.

Protocol 2: Western Blot Analysis of VLA-4 Downstream Signaling

This protocol is designed to investigate the effect of this compound on the phosphorylation of key proteins in the VLA-4 downstream signaling pathway, such as Akt and ERK.

Materials:

  • VLA-4 expressing cells

  • This compound

  • VCAM-1 coated plates (prepared as in Protocol 1) or soluble VCAM-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • HRP-conjugated secondary antibodies

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Seed VLA-4 expressing cells onto VCAM-1 coated plates (or treat with soluble VCAM-1) in the presence of various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 15-30 minutes). A positive control with a known activator of the pathway (e.g., PMA) can be included.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK, or total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

VLA4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binding PI3K PI3K VLA4->PI3K ERK ERK1/2 VLA4->ERK Actin Actin Polymerization VLA4->Actin AKT Akt PI3K->AKT pAKT p-Akt (Ser473) AKT->pAKT Adhesion Cell Adhesion & Migration pAKT->Adhesion pERK p-ERK1/2 ERK->pERK pERK->Adhesion Actin->Adhesion BIO1211 This compound BIO1211->VLA4 Inhibition

Caption: VLA-4 signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Adhesion Assay cluster_quantification Quantification Coat Coat 96-well plate with VCAM-1 Block Block with BSA Coat->Block AddCells Add treated cells to coated plate Block->AddCells PrepareCells Prepare and label VLA-4 expressing cells Treat Incubate cells with This compound PrepareCells->Treat Treat->AddCells IncubateAdhesion Incubate for cell adhesion AddCells->IncubateAdhesion Wash Wash to remove non-adherent cells IncubateAdhesion->Wash Read Read fluorescence Wash->Read

Caption: Workflow for this compound cell adhesion assay.

References

Application Notes and Protocols for BIO-1211 in Flow Cytometry Analysis of Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 is a potent and highly selective small-molecule inhibitor of the integrin Very Late Antigen-4 (VLA-4 or α4β1).[1] VLA-4 plays a critical role in mediating the adhesion of leukocytes to the vascular endothelium, a key process in inflammatory responses and immune cell trafficking.[2][3][4] The interaction between VLA-4 on leukocytes and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, is a crucial step in the recruitment of immune cells to sites of inflammation.[3][4] Consequently, inhibiting the VLA-4/VCAM-1 interaction represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[2][5]

These application notes provide a detailed protocol for utilizing this compound to analyze and quantify the inhibition of VLA-4-mediated cell adhesion using flow cytometry. This powerful technique allows for the precise measurement of cell-cell interactions and the efficacy of inhibitors like this compound in a quantitative and high-throughput manner. The provided protocols are designed for researchers in immunology, cell biology, and drug development who are investigating the mechanisms of cell adhesion and the therapeutic potential of VLA-4 antagonists.

This compound: A Selective VLA-4 Inhibitor

This compound is a well-characterized antagonist of VLA-4, demonstrating high selectivity for the α4β1 integrin over other related integrins.[1] Its mechanism of action involves binding to the ligand-binding site of VLA-4, thereby competitively inhibiting its interaction with VCAM-1.[6]

Table 1: Inhibitory Activity of this compound

Integrin TargetIC50 Value
α4β1 (VLA-4)4 nM[1]
α4β72 µM[1]

Signaling Pathway of VLA-4-Mediated Cell Adhesion and its Inhibition by this compound

The binding of VLA-4 on a leukocyte to VCAM-1 on an endothelial cell initiates a signaling cascade that leads to firm adhesion and subsequent transmigration of the leukocyte across the endothelium. This compound blocks this initial binding step, thereby preventing the downstream signaling events.

VLA4_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell Leukocyte Leukocyte VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Binds to Inhibition Inhibition Endothelial Endothelial Adhesion Cell Adhesion VCAM1->Adhesion Leads to BIO1211 This compound BIO1211->VLA4 Binds to Inhibition->VCAM1 Blocks Interaction

Caption: VLA-4/VCAM-1 interaction and this compound inhibition.

Experimental Protocol: Flow Cytometry-Based Cell Adhesion Assay

This protocol details the steps to measure the inhibition of VLA-4-dependent cell adhesion by this compound using a flow cytometric approach. The assay involves co-culturing fluorescently labeled VLA-4-expressing cells (e.g., lymphocytes) with a monolayer of VCAM-1-expressing endothelial cells in the presence of varying concentrations of this compound. The number of adherent fluorescent cells is then quantified by flow cytometry.

Materials and Reagents
  • VLA-4 Expressing Cells: Human T-lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs).

  • VCAM-1 Expressing Cells: Human umbilical vein endothelial cells (HUVECs) or an endothelial cell line (e.g., EA.hy926).

  • This compound: Prepare a stock solution in DMSO.

  • Fluorescent Dye: Calcein-AM or CFSE for labeling VLA-4 expressing cells.

  • Cell Culture Media: RPMI-1640 for lymphocytes, Endothelial Cell Growth Medium for HUVECs.

  • Reagents for Endothelial Cell Activation: Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to induce VCAM-1 expression.[7][8]

  • Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (PBS with 2% FBS).

  • Detachment Solution: Trypsin-EDTA or a non-enzymatic cell dissociation solution.

  • Flow Cytometer

Experimental Workflow

Adhesion_Assay_Workflow A 1. Prepare VCAM-1 Expressing Endothelial Cell Monolayer B 2. Activate Endothelial Cells with TNF-α to Induce VCAM-1 Expression A->B E 5. Co-culture Lymphocytes with Endothelial Monolayer B->E C 3. Fluorescently Label VLA-4 Expressing Lymphocytes D 4. Pre-incubate Labeled Lymphocytes with this compound C->D D->E F 6. Wash to Remove Non-Adherent Cells E->F G 7. Detach Adherent Cells and Endothelial Cells F->G H 8. Acquire and Analyze by Flow Cytometry G->H

Caption: Flow cytometry-based cell adhesion assay workflow.

Step-by-Step Methodology

1. Preparation of Endothelial Cell Monolayer: a. Culture HUVECs in a 24-well plate until a confluent monolayer is formed.

2. Activation of Endothelial Cells: a. To induce VCAM-1 expression, treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours.[3][8] b. Wash the monolayer gently with PBS to remove the TNF-α.

3. Fluorescent Labeling of Lymphocytes: a. Resuspend Jurkat cells or PBMCs at a concentration of 1 x 10^6 cells/mL in serum-free medium. b. Add Calcein-AM to a final concentration of 1 µM and incubate for 30 minutes at 37°C. c. Wash the cells twice with complete medium to remove excess dye. d. Resuspend the labeled cells in assay medium (e.g., RPMI with 1% BSA).

4. Inhibition with this compound: a. Prepare serial dilutions of this compound in assay medium. A suggested concentration range is 0.1 nM to 1 µM. b. Pre-incubate the fluorescently labeled lymphocytes with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

5. Co-culture and Adhesion: a. Remove the medium from the activated HUVEC monolayer. b. Add 2 x 10^5 pre-incubated, labeled lymphocytes to each well. c. Incubate the co-culture for 30-60 minutes at 37°C to allow for cell adhesion.

6. Removal of Non-Adherent Cells: a. Gently wash each well 2-3 times with warm PBS to remove non-adherent lymphocytes. The stringency of the washes can be optimized for the specific cell types used.

7. Detachment of Adherent Cells: a. Add a non-enzymatic cell dissociation solution or Trypsin-EDTA to each well to detach both the adherent lymphocytes and the endothelial cells. b. Resuspend the cells in Flow Cytometry Staining Buffer.

8. Flow Cytometry Analysis: a. Acquire the cell suspension on a flow cytometer. b. Gate on the fluorescently labeled lymphocyte population (e.g., FITC positive for Calcein-AM). c. The number of fluorescent events in this gate corresponds to the number of adherent lymphocytes.

Data Analysis and Presentation

The percentage of adhesion can be calculated as follows:

Percentage of Adhesion = (Number of adherent lymphocytes / Total number of lymphocytes added) x 100

The inhibitory effect of this compound is determined by comparing the percentage of adhesion in the presence of the inhibitor to the vehicle control.

Table 2: Example Data for this compound Inhibition of Lymphocyte Adhesion

This compound Concentration (nM)Mean Fluorescent Events (Adherent Lymphocytes)Percentage of Adhesion (%)Percentage of Inhibition (%)
0 (Vehicle Control)50,000250
0.145,00022.510
130,0001540
1012,5006.2575
1005,0002.590
10004,000292

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting and Considerations

  • Cell Viability: Ensure high cell viability (>95%) for both cell types throughout the experiment.

  • VCAM-1 Expression: Confirm VCAM-1 upregulation on endothelial cells after stimulation using an anti-VCAM-1 antibody and flow cytometry.

  • Fluorescent Labeling: Optimize the concentration of the fluorescent dye to achieve bright staining without causing cytotoxicity.

  • Washing Steps: The washing steps are critical for removing non-adherent cells. The force and number of washes should be consistent across all samples.

  • Controls: Include appropriate controls such as unstimulated endothelial cells (to assess baseline adhesion) and an isotype control antibody if performing antibody-based blocking experiments.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a flow cytometry-based cell adhesion assay. By following this detailed protocol, researchers can effectively quantify the inhibitory potential of this compound on VLA-4-mediated cell adhesion. This assay is a valuable tool for studying the molecular mechanisms of immune cell trafficking and for the preclinical evaluation of novel VLA-4 antagonists in drug development programs.

References

Application Notes and Protocols for BIO-1211 in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 is a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including T-lymphocytes, and plays a critical role in their migration and infiltration into inflamed tissues.[2][3] Its interaction with its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells, is a crucial step in the inflammatory cascade of several autoimmune diseases.[2][3][4] These application notes provide a comprehensive overview of the utility of this compound in immunology research, particularly in studying leukocyte adhesion, migration, and its therapeutic potential in autoimmune models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell LineAssay Description
α4β1 (VLA-4)4 nM-Inhibition of α4β1 integrin.
α4β72 µM-Inhibition of α4β7 integrin.
α1β1, α5β1, α6β1, αLβ2, αIIbβ3No significant activity-Assessment of selectivity against other integrins.[1]
Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Animal ModelDosage and AdministrationKey Findings
C57BL/6 Mice5 and 10 mg/kg, orally, once every other day- Significantly delayed the onset and reduced the severity of clinical EAE scores.[1][5][6] - Markedly reduced infiltration of CD11b+ and CD45+ cells into the cerebral cortex.[1][5][6] - Dramatically decreased the mRNA and soluble protein levels of pro-inflammatory cytokines IFN-γ, IL-17, and TNF-α.[1][5][6]

Signaling Pathway

The binding of VLA-4 on T-cells to VCAM-1 on endothelial cells triggers a downstream signaling cascade that is crucial for cell adhesion, migration, and activation. This compound, by blocking this initial interaction, effectively inhibits these subsequent events.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binding Talin Talin VLA4->Talin Activation Kindlin Kindlin VLA4->Kindlin Activation FAK FAK VLA4->FAK Phosphorylation PYK2 PYK2 VLA4->PYK2 Phosphorylation Proliferation T-Cell Proliferation VLA4->Proliferation Co-stimulation Talin->VLA4 Kindlin->VLA4 Actin Actin Cytoskeleton (Cell Adhesion & Migration) FAK->Actin PYK2->Actin BIO1211 This compound BIO1211->VLA4 Inhibition

VLA-4 signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro T-Cell Adhesion Assay

This protocol details a static adhesion assay to evaluate the inhibitory effect of this compound on T-cell adhesion to VCAM-1.

T_Cell_Adhesion_Workflow plate_prep 1. Plate Preparation: Coat wells with VCAM-1. cell_prep 2. T-Cell Preparation: Isolate and label T-cells (e.g., with Calcein-AM). treatment 3. This compound Treatment: Pre-incubate T-cells with varying concentrations of this compound. cell_prep->treatment adhesion 4. Adhesion Step: Add treated T-cells to VCAM-1 coated wells and incubate. treatment->adhesion wash 5. Washing: Remove non-adherent cells by gentle washing. adhesion->wash quantification 6. Quantification: Measure fluorescence of adherent cells. wash->quantification

Workflow for in vitro T-cell adhesion assay.

Materials:

  • 96-well tissue culture plates

  • Recombinant human VCAM-1

  • Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)

  • This compound

  • Calcein-AM or other fluorescent cell stain

  • Assay buffer (e.g., RPMI 1640)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with 5 µg/mL of VCAM-1 in PBS overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound VCAM-1.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again three times with PBS.

  • Cell Preparation:

    • Isolate T-lymphocytes and resuspend in serum-free RPMI 1640.

    • Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

    • Wash the cells to remove excess dye and resuspend in assay buffer.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in assay buffer. A suggested starting concentration range is 0.1 nM to 1 µM.

    • Pre-incubate the labeled T-cells with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Adhesion:

    • Add 1 x 10^5 treated T-cells to each VCAM-1 coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.

    • Calculate the percentage of adhesion relative to the vehicle-treated control.

In Vitro Lymphocyte Migration (Transwell) Assay

This protocol describes a transwell assay to assess the effect of this compound on T-cell migration towards a chemoattractant.

Lymphocyte_Migration_Workflow setup 1. Assay Setup: Place transwell inserts into a 24-well plate. Add chemoattractant (e.g., SDF-1α) to the lower chamber. cell_prep 2. T-Cell Preparation: Isolate T-cells and resuspend in serum-free medium. treatment 3. This compound Treatment: Pre-incubate T-cells with this compound. cell_prep->treatment migration 4. Migration: Add treated T-cells to the upper chamber of the transwell insert and incubate. treatment->migration quantification 5. Quantification: Count migrated cells in the lower chamber using a hemocytometer or flow cytometry. migration->quantification

Workflow for in vitro lymphocyte migration assay.

Materials:

  • 24-well plate with transwell inserts (e.g., 5 µm pore size)

  • Chemoattractant (e.g., SDF-1α)

  • Human T-lymphocytes

  • This compound

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Hemocytometer or flow cytometer for cell counting

Procedure:

  • Assay Setup:

    • Add 600 µL of assay buffer containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.

    • Place the transwell inserts into the wells.

  • Cell Preparation:

    • Isolate T-lymphocytes and resuspend them in serum-free assay buffer at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Pre-incubate the T-cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

  • Migration:

    • Add 100 µL of the treated T-cell suspension to the upper chamber of each transwell insert.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Collect the medium from the lower chamber and count the number of migrated cells using a hemocytometer or by acquiring a fixed volume on a flow cytometer.

    • Calculate the percentage of migration relative to the vehicle-treated control.

Flow Cytometry for VLA-4 Expression

This protocol outlines the procedure for analyzing VLA-4 (CD49d) expression on T-cells using flow cytometry.

Materials:

  • Murine splenocytes or isolated T-cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD3 (T-cell marker)

    • Anti-mouse CD4 or CD8 (T-cell subset markers)

    • Anti-mouse CD49d (VLA-4 α-chain)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of murine splenocytes or isolated T-cells.

    • Wash the cells with FACS buffer and resuspend at 1 x 10^7 cells/mL.

  • Fc Block:

    • Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the fluorochrome-conjugated antibodies (anti-CD3, anti-CD4/CD8, and anti-CD49d) at their predetermined optimal concentrations.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events for analysis.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify T-cells (CD3+) and then T-cell subsets (CD4+ or CD8+).

    • Analyze the expression of CD49d on the gated T-cell populations.

ELISA for Cytokine Measurement in EAE Model

This protocol describes a sandwich ELISA for quantifying pro-inflammatory cytokines in splenocyte culture supernatants from this compound-treated EAE mice.

Materials:

  • 96-well ELISA plates

  • Capture and detection antibodies for mouse IFN-γ, IL-17, and TNF-α

  • Recombinant cytokine standards

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.

  • Blocking:

    • Wash the plate and block with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant cytokine standard.

    • Add standards and splenocyte culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP:

    • Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Stopping the Reaction:

    • Add stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the cytokine concentrations in the samples.

In Vivo EAE Model Experimental Workflow

This diagram outlines the key steps for inducing and treating the EAE mouse model with this compound.

EAE_Workflow immunization 1. EAE Induction (Day 0): Immunize C57BL/6 mice with MOG35-55 peptide and Complete Freund's Adjuvant (CFA). Administer Pertussis Toxin. ptx_boost 2. Pertussis Toxin Boost (Day 2): Administer a second dose of Pertussis Toxin. immunization->ptx_boost monitoring 4. Clinical Scoring (Daily): Monitor mice for clinical signs of EAE (e.g., tail limpness, paralysis). ptx_boost->monitoring treatment 3. This compound Treatment (Starting Day -1): Administer this compound (5 or 10 mg/kg, p.o.) or vehicle every other day. treatment->monitoring Concurrent endpoint 5. Endpoint Analysis (e.g., Day 21): Collect tissues (spleen, CNS) for analysis (Flow Cytometry, ELISA, IHC). monitoring->endpoint

References

Application Notes and Protocols for Measuring BIO-1211 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the efficacy of BIO-1211, a selective α4β1 (VLA-4) integrin inhibitor. The following protocols and data presentation guidelines are designed to assist in the preclinical and clinical evaluation of this compound.

Introduction

This compound is a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1][2] VLA-4 is a key adhesion molecule expressed on the surface of leukocytes and plays a critical role in their migration from the bloodstream into inflamed tissues.[3] By blocking the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, this compound effectively inhibits the trafficking of inflammatory cells to sites of inflammation.[1][3] This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory and autoimmune diseases.[4][5]

The efficacy of this compound can be assessed by its ability to modulate downstream signaling pathways, reduce the production of pro-inflammatory cytokines, and inhibit leukocyte infiltration into target tissues. This document outlines detailed protocols for these assessments.

VLA-4 Signaling Pathway and Mechanism of Action of this compound

VLA-4 signaling is a complex process that can be initiated through "inside-out" or "outside-in" signaling pathways.[3][6] Upon ligand binding, VLA-4 clustering triggers a cascade of intracellular events. A simplified representation of the VLA-4 signaling pathway and the inhibitory action of this compound is depicted below. This compound, as a VLA-4 antagonist, prevents the initial ligand binding, thereby inhibiting the downstream signaling events that lead to cell adhesion and migration.

VLA4_Signaling cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binds FAK FAK VLA4->FAK Paxillin Paxillin VLA4->Paxillin BIO1211 This compound BIO1211->VLA4 Src Src FAK->Src Adhesion_Migration Cell Adhesion & Migration Src->Adhesion_Migration Paxillin->Adhesion_Migration PKA PKA PKA->VLA4 Phosphorylates cAMP cAMP cAMP->PKA AC7 AC7 AC7->cAMP G_protein Gαiβγ G_protein->AC7

Caption: VLA-4 signaling pathway and this compound's point of inhibition.

Experimental Protocols

Measurement of Pro-Inflammatory Cytokines by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IFN-γ) in cell culture supernatants or plasma samples from this compound treated and control groups.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol Workflow:

ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate wash1 Wash Plate coat_plate->wash1 block Block Plate wash1->block wash2 Wash Plate block->wash2 add_samples Add Samples and Standards wash2->add_samples wash3 Wash Plate add_samples->wash3 add_detection_ab Add Detection Antibody wash3->add_detection_ab wash4 Wash Plate add_detection_ab->wash4 add_streptavidin Add Streptavidin-HRP wash4->add_streptavidin wash5 Wash Plate add_streptavidin->wash5 add_substrate Add TMB Substrate (Incubate in Dark) wash5->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Plate at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Standard workflow for a sandwich ELISA protocol.

Detailed Method:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokines in the samples based on the standard curve.

Assessment of Leukocyte Infiltration by Immunohistochemistry

This protocol details the detection of leukocyte infiltration in tissue sections (e.g., brain tissue in an EAE model) by staining for specific markers such as CD11b (microglia/macrophages) and CD45 (pan-leukocyte marker).

Materials:

  • Formalin-fixed, paraffin-embedded or frozen tissue sections

  • Primary antibodies (e.g., anti-CD11b, anti-CD45)

  • Biotinylated secondary antibody

  • ABC reagent (Avidin-Biotin Complex)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Protocol Workflow:

IHC_Workflow start Start deparaffinize Deparaffinize and Rehydrate Sections start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Block Endogenous Peroxidase and Non-specific Binding antigen_retrieval->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Biotinylated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 abc_reagent Incubate with ABC Reagent wash2->abc_reagent wash3 Wash abc_reagent->wash3 dab_substrate Develop with DAB Substrate wash3->dab_substrate counterstain Counterstain with Hematoxylin dab_substrate->counterstain dehydrate Dehydrate and Mount counterstain->dehydrate image_analysis Image Acquisition and Analysis dehydrate->image_analysis end End image_analysis->end

Caption: Immunohistochemistry workflow for leukocyte detection.

Detailed Method:

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity. Then, block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-CD11b or anti-CD45) overnight at 4°C.

  • Washing: Wash sections with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Washing: Wash sections with PBS.

  • ABC Reagent Incubation: Incubate with ABC reagent for 30 minutes at room temperature.

  • Washing: Wash sections with PBS.

  • DAB Substrate Development: Develop the color by adding DAB substrate. Monitor the reaction under a microscope.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Image Acquisition and Analysis: Acquire images using a microscope and quantify the number of positive cells or the stained area in defined regions of interest.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Plasma Cytokine Levels (pg/mL)

Treatment GroupTNF-α (Mean ± SD)IL-17 (Mean ± SD)IFN-γ (Mean ± SD)
Vehicle Control150.2 ± 25.585.7 ± 15.2120.4 ± 20.1
This compound (1 mg/kg)75.1 ± 12.842.3 ± 8.960.5 ± 10.7
This compound (10 mg/kg)30.5 ± 5.6 15.1 ± 3.225.8 ± 4.5**
p < 0.05, *p < 0.01 compared to Vehicle Control

Table 2: Quantification of Leukocyte Infiltration in Brain Tissue

Treatment GroupCD45+ cells/mm² (Mean ± SD)CD11b+ cells/mm² (Mean ± SD)
Vehicle Control350.6 ± 50.1420.3 ± 65.2
This compound (1 mg/kg)175.2 ± 30.5210.8 ± 35.7
This compound (10 mg/kg)80.4 ± 15.2 95.1 ± 18.9
*p < 0.05, *p < 0.01 compared to Vehicle Control

References

Application Notes and Protocols: Investigating BIO-1211 in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 (also known as DS-1211) is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3][4][5] TNAP is a key enzyme that hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[4][5][6] By inhibiting TNAP, this compound increases the levels of PPi, thereby preventing or reducing ectopic calcification.[1][7] This makes this compound a promising therapeutic agent for genetic disorders characterized by soft tissue calcification, such as pseudoxanthoma elasticum (PXE).[7][8]

While this compound has shown promise as a monotherapy in preclinical and early-phase clinical studies, the multifaceted nature of ectopic calcification diseases suggests that combination therapies could offer synergistic benefits, enhanced efficacy, and a broader therapeutic window. This document provides detailed application notes and protocols for investigating this compound in combination with other therapeutic agents that target complementary pathways involved in the pathophysiology of ectopic calcification.

Potential Combination Strategies

Based on the current understanding of ectopic calcification, several classes of therapeutic agents could be rationally combined with this compound. These combinations aim to target different aspects of the disease process, from reducing the drivers of calcification to managing its clinical consequences.

Table 1: Overview of Potential Combination Therapies with this compound

Therapeutic Agent ClassRationale for Combination with this compoundPotential Benefits
Bisphosphonates Bisphosphonates are PPi analogs that can directly inhibit hydroxyapatite crystal formation and growth.[2][9]Additive or synergistic inhibition of calcification by targeting both PPi metabolism (this compound) and crystal formation (bisphosphonates).
eNTPD1 Inhibitors Ectonucleotide pyrophosphatase/phosphodiesterase 1 (eNTPD1, also known as CD39) breaks down ATP to AMP. ARL67156 is an example of an eNTPD1 inhibitor. Combining a TNAP inhibitor with an eNTPD1 inhibitor could increase PPi synthesis and reduce its degradation.[2]Enhanced elevation of systemic PPi levels, potentially leading to greater inhibition of calcification.
Anti-VEGF Agents In diseases like PXE, ectopic calcification can lead to fragility of blood vessels and subsequent choroidal neovascularization (CNV), a major cause of vision loss. Anti-VEGF agents are the standard of care for CNV.[1][10]This compound addresses the underlying calcification, while anti-VEGF agents manage the sight-threatening neovascular complications.
mTOR Inhibitors The mTOR signaling pathway has been implicated in the calcification process in certain genetic disorders.[9][11]Potential for a dual-pronged approach to inhibit calcification by targeting both the PPi pathway and mTOR-mediated cellular processes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ectopic Calcification and Points of Intervention

The following diagram illustrates the key pathways in ectopic calcification and the points of intervention for this compound and potential combination agents.

G cluster_0 Extracellular Space cluster_1 Therapeutic Interventions ATP ATP PPi Inorganic Pyrophosphate (PPi) (Calcification Inhibitor) ATP->PPi eNPP1 Pi Inorganic Phosphate (Pi) (Calcification Promoter) PPi->Pi TNAP Hydroxyapatite Hydroxyapatite Crystal (Ectopic Calcification) Pi->Hydroxyapatite BIO1211 This compound BIO1211->PPi Inhibits TNAP, increasing PPi Bisphosphonates Bisphosphonates Bisphosphonates->Hydroxyapatite Inhibits crystal formation eNTPD1_inhibitor eNTPD1 Inhibitors eNTPD1_inhibitor->ATP Inhibits eNTPD1, potentially increasing substrate for PPi synthesis

Caption: Signaling pathway of ectopic calcification and therapeutic interventions.

Experimental Workflow for In Vitro Combination Studies

This workflow outlines a general procedure for assessing the synergistic effects of this compound and a combination agent in a cell-based calcification assay.

G start Start cell_culture Culture calcification-prone cells (e.g., vascular smooth muscle cells) start->cell_culture treatment Treat cells with: - this compound alone - Combination agent alone - this compound + Combination agent - Vehicle control cell_culture->treatment incubation Incubate under calcifying conditions treatment->incubation quantification Quantify calcification (e.g., Alizarin Red staining, calcium content assay) incubation->quantification analysis Analyze for synergy (e.g., Chou-Talalay method) quantification->analysis end End analysis->end

Caption: In vitro workflow for combination studies.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy between this compound and Bisphosphonates in a Vascular Smooth Muscle Cell (VSMC) Calcification Model

Objective: To determine if the combination of this compound and a bisphosphonate (e.g., etidronate) results in synergistic inhibition of VSMC calcification.

Materials:

  • Human aortic vascular smooth muscle cells (VSMCs)

  • VSMC growth medium (supplemented with 5% FBS, penicillin/streptomycin)

  • Calcification medium (growth medium supplemented with 2.6 mM phosphate)

  • This compound (stock solution in DMSO)

  • Etidronate (stock solution in sterile water)

  • Alizarin Red S staining solution

  • Calcium colorimetric assay kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed VSMCs in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight in growth medium.

  • Treatment:

    • Prepare serial dilutions of this compound and etidronate in calcification medium.

    • Treat cells with a checkerboard matrix of this compound and etidronate concentrations, including single-agent and vehicle controls.

  • Induction of Calcification: Incubate the treated cells in calcification medium for 7-10 days, replacing the medium every 2-3 days with freshly prepared medium containing the respective treatments.

  • Quantification of Calcification:

    • Alizarin Red S Staining:

      • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

      • Wash with deionized water and stain with 2% Alizarin Red S (pH 4.2) for 30 minutes.

      • Wash extensively with deionized water to remove excess stain.

      • Elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

    • Calcium Content Assay:

      • Decalcify the cell layer with 0.6 N HCl.

      • Determine the calcium concentration in the supernatant using a calcium colorimetric assay kit according to the manufacturer's instructions.

      • Normalize the calcium content to the total protein content of the well.

  • Data Analysis:

    • Calculate the percentage of calcification inhibition for each treatment condition relative to the vehicle control.

    • Use the Chou-Talalay method to determine the combination index (CI) for the drug combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Example Data Layout for Synergy Analysis

This compound (nM)Etidronate (µM)% InhibitionCombination Index (CI)
10025-
0530-
10575< 1 (Synergy)
20045-
01050-
201095< 1 (Synergy)
Protocol 2: In Vivo Evaluation of this compound in Combination with an Anti-VEGF Agent in a Mouse Model of Choroidal Neovascularization

Objective: To assess the efficacy of combining systemic this compound with local anti-VEGF therapy in a model of CNV relevant to diseases like PXE.

Materials:

  • Abcc6-/- mice (a model for PXE)

  • This compound (formulated for oral administration)

  • Anti-VEGF antibody (e.g., aflibercept, for intravitreal injection)

  • Laser photocoagulator

  • Fundus camera and fluorescein angiography system

  • Anesthesia (e.g., ketamine/xylazine cocktail)

Methodology:

  • Animal Model and Treatment Groups:

    • Use adult Abcc6-/- mice.

    • Divide mice into four treatment groups:

      • Vehicle (oral) + IgG control (intravitreal)

      • This compound (oral) + IgG control (intravitreal)

      • Vehicle (oral) + Anti-VEGF (intravitreal)

      • This compound (oral) + Anti-VEGF (intravitreal)

  • Induction of CNV:

    • Anesthetize the mice.

    • Perform laser photocoagulation to rupture Bruch's membrane and induce CNV.

  • Treatment Administration:

    • Begin daily oral administration of this compound or vehicle two weeks prior to laser induction and continue throughout the study.

    • Immediately after laser induction, perform a single intravitreal injection of the anti-VEGF antibody or IgG control.

  • Assessment of CNV:

    • At 1 and 2 weeks post-laser, perform fluorescein angiography to visualize and quantify the leakage from the CNV lesions.

    • At the end of the study (e.g., 2 weeks), euthanize the mice and collect the eyes.

    • Prepare choroidal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to measure the CNV volume.

  • Data Analysis:

    • Compare the mean CNV leakage and volume between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Table 3: Expected Outcomes of In Vivo Combination Study

Treatment GroupMean Fluorescein Leakage (Arbitrary Units)Mean CNV Volume (mm³)
Vehicle + IgG100 ± 150.050 ± 0.008
This compound + IgG85 ± 120.042 ± 0.007
Vehicle + Anti-VEGF40 ± 80.020 ± 0.004
This compound + Anti-VEGF25 ± 60.012 ± 0.003

Conclusion

The exploration of this compound in combination with other therapeutic agents represents a promising frontier in the management of ectopic calcification disorders. The protocols and strategies outlined in these application notes provide a framework for researchers to investigate potential synergistic interactions that could lead to more effective treatment paradigms. By targeting multiple facets of the disease pathophysiology, combination therapies hold the potential to significantly improve clinical outcomes for patients suffering from these debilitating conditions. Further preclinical and clinical investigations are warranted to validate these proposed combination approaches.

References

Application Notes and Protocols for Studying VLA-4/VCAM-1 Interactions Using BIO-1211

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BIO-1211, a potent and selective small molecule inhibitor of Very Late Antigen-4 (VLA-4), to investigate its interaction with the Vascular Cell Adhesion Molecule-1 (VCAM-1). The following protocols and data will enable researchers to effectively design and execute experiments to explore the therapeutic potential of targeting the VLA-4/VCAM-1 axis in various disease models.

Introduction to VLA-4/VCAM-1 Interaction

Very Late Antigen-4 (VLA-4 or α4β1 integrin) is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils.[1][2] Its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1 or CD106), is expressed on activated endothelial cells, particularly at sites of inflammation.[3][4] The interaction between VLA-4 and VCAM-1 is crucial for the recruitment of leukocytes from the bloodstream into inflamed tissues, a process involving tethering, rolling, and firm adhesion of these immune cells to the vascular endothelium.[5][6][7] This interaction also plays a significant role in cell signaling, influencing cell survival, proliferation, and migration.[3][8][9] Dysregulation of the VLA-4/VCAM-1 pathway is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as in cancer metastasis.[10][11]

This compound is a highly selective inhibitor of VLA-4, demonstrating potent activity in blocking the VLA-4/VCAM-1 interaction.[12][13] Its utility as a research tool allows for the precise dissection of the roles of this interaction in biological processes and provides a basis for the development of novel therapeutics.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, providing essential information for experimental design.

ParameterValueSpeciesAssayReference
IC50 (α4β1/VLA-4) 4 nMHumanJurkat cell binding to VCAM-1[12]
IC50 (α4β7) 2 µMHumanNot Specified[12]
Selectivity (α4β1 vs α4β7) ~500-foldHumanNot Specified[12]
Dissociation Constant (Kd) of VLA-4/VCAM-1 41.82 ± 2.36 nMNot SpecifiedFRET Assay[14][15][16]
Dissociation Constant (Kd) of VLA-4/VCAM-1 39.60 ± 1.78 nMNot SpecifiedSurface Plasmon Resonance (SPR)[14][15]

Experimental Protocols

Cell Adhesion Assay to Measure Inhibition by this compound

This protocol details a static cell adhesion assay to quantify the inhibitory effect of this compound on the adhesion of VLA-4-expressing cells to a VCAM-1-coated surface.

Materials:

  • VLA-4-expressing cells (e.g., Jurkat T-cells, primary lymphocytes)

  • Recombinant human VCAM-1

  • This compound

  • 96-well black, clear-bottom microplates

  • Calcein-AM (or other fluorescent cell viability dye)

  • Assay buffer (e.g., HBSS with 2 mM MgCl2 and 2 mM CaCl2)

  • Plate reader with fluorescence capabilities

Protocol:

  • Plate Coating:

    • Dilute recombinant human VCAM-1 to 5 µg/mL in sterile PBS.

    • Add 50 µL of the VCAM-1 solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • The next day, wash the wells three times with 200 µL of sterile PBS to remove unbound VCAM-1.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the wells three times with 200 µL of assay buffer.

  • Cell Preparation and Staining:

    • Resuspend VLA-4-expressing cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

    • Resuspend the labeled cells in assay buffer at 1 x 10^6 cells/mL.

  • Inhibition with this compound:

    • Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be 1 nM to 10 µM.

    • In a separate 96-well plate, mix 50 µL of the labeled cell suspension with 50 µL of the this compound dilutions (or vehicle control).

    • Incubate for 30 minutes at 37°C.

  • Adhesion and Measurement:

    • Carefully remove the blocking solution from the VCAM-1 coated plate.

    • Add 100 µL of the cell/inhibitor mixture to each corresponding well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

    • After the final wash, add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.

    • Plot the percentage of adhesion against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Flow Cytometry to Assess VLA-4 Expression and Occupancy by this compound

This protocol describes how to use flow cytometry to measure the surface expression of VLA-4 on cells and to determine the extent to which this compound occupies the VLA-4 binding site.[17][18][19][20]

Materials:

  • VLA-4-expressing cells

  • This compound

  • Anti-human CD49d (VLA-4 α chain) antibody, conjugated to a fluorophore (e.g., FITC, PE, or APC)[2]

  • A VCAM-1-Fc chimera protein conjugated to a different fluorophore (e.g., PE or APC)

  • Flow cytometry buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Protocol for VLA-4 Expression:

  • Harvest and wash VLA-4-expressing cells with cold flow cytometry buffer.

  • Resuspend the cells to a concentration of 1 x 10^7 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the fluorophore-conjugated anti-CD49d antibody at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold flow cytometry buffer.

  • Resuspend the cells in 500 µL of flow cytometry buffer.

  • Analyze the samples on a flow cytometer, gating on the live cell population.

Protocol for VLA-4 Occupancy by this compound:

  • Harvest and wash VLA-4-expressing cells.

  • Resuspend the cells to 1 x 10^7 cells/mL in flow cytometry buffer.

  • Aliquot 100 µL of the cell suspension into tubes.

  • Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control to the cells and incubate for 30 minutes at 37°C.

  • Without washing, add the fluorophore-conjugated VCAM-1-Fc chimera protein at a pre-determined optimal concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold flow cytometry buffer.

  • Resuspend the cells in 500 µL of flow cytometry buffer.

  • Analyze the samples on a flow cytometer. A decrease in the mean fluorescence intensity of the VCAM-1-Fc signal indicates displacement by this compound.

Signaling Pathways and Experimental Workflows

VLA-4/VCAM-1 Signaling Pathway

The interaction of VLA-4 on leukocytes with VCAM-1 on endothelial cells triggers bidirectional signaling, leading to cellular responses in both cell types. This "outside-in" signaling in the leukocyte activates downstream pathways that regulate cell adhesion, migration, and gene expression. Concurrently, VCAM-1 engagement on endothelial cells can induce signaling that promotes leukocyte transmigration.[8][9]

VLA4_VCAM1_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 (α4β1) Fak FAK VLA4->Fak VCAM1 VCAM-1 VLA4->VCAM1 Binding BIO1211 This compound BIO1211->VLA4 Inhibits Src Src Fak->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Rac1_Leukocyte Rac1 Akt->Rac1_Leukocyte CellAdhesion Cell Adhesion & Migration Rac1_Leukocyte->CellAdhesion ROS ROS VCAM1->ROS PKC PKCα ROS->PKC Rac1_Endo Rac1 PKC->Rac1_Endo Transmigration Leukocyte Transmigration Rac1_Endo->Transmigration Cell_Adhesion_Workflow Start Start CoatPlate Coat 96-well plate with VCAM-1 Start->CoatPlate LabelCells Label VLA-4+ cells with Calcein-AM Start->LabelCells PrepareInhibitor Prepare this compound serial dilutions Start->PrepareInhibitor BlockPlate Block plate with BSA CoatPlate->BlockPlate AddCells Add cell/inhibitor mix to coated plate BlockPlate->AddCells IncubateCells Incubate labeled cells with this compound LabelCells->IncubateCells PrepareInhibitor->IncubateCells IncubateCells->AddCells IncubateAdhesion Incubate for adhesion AddCells->IncubateAdhesion Wash Wash to remove non-adherent cells IncubateAdhesion->Wash ReadFluorescence Read fluorescence Wash->ReadFluorescence Analyze Analyze data and determine IC50 ReadFluorescence->Analyze Inhibition_Logic BIO1211 This compound VLA4 VLA-4 BIO1211->VLA4 Binds to Binding VLA-4/VCAM-1 Binding BIO1211->Binding Inhibits VLA4->Binding VCAM1 VCAM-1 VCAM1->Binding Adhesion Leukocyte Adhesion to Endothelium Binding->Adhesion Leads to Inflammation Inflammation Adhesion->Inflammation Contributes to

References

Troubleshooting & Optimization

BIO-1211 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered when working with BIO-1211.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the integrin α4β1 (also known as Very Late Antigen-4 or VLA-4). Integrin α4β1 is a cell adhesion receptor that plays a crucial role in leukocyte trafficking and inflammation. By binding to α4β1, this compound blocks its interaction with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1), thereby inhibiting the adhesion and migration of leukocytes.

Q2: What are the recommended solvents for dissolving this compound?

This compound has varying solubility in different solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. It is also soluble in water.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store solid this compound at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue, primarily due to its hydrophobic nature. The most common cause is exceeding the solubility limit of the compound in the final working solution. This can be exacerbated by "solvent shock," where a concentrated DMSO stock solution is rapidly diluted into the aqueous medium. To prevent precipitation, it is recommended to prepare an intermediate dilution of the this compound stock solution in your cell culture medium before making the final dilution. Additionally, ensuring the final DMSO concentration in your cell culture is low (typically ≤ 0.5%) can help maintain solubility and minimize solvent-induced toxicity.[1][2]

Solubility and Stock Solution Preparation

Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Quantitative Solubility Data
SolventSolubilitySource
WaterSoluble to 2 mg/mLTocris Bioscience
DMSO≥ 250 mg/mLMedChemExpress
0.2M PBSSoluble to 2 mg/mLAPExBIO
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 708.8 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 7.088 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C.

Stability and Storage Troubleshooting

Maintaining the stability of this compound in both solid form and in solution is essential for its efficacy in experiments.

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid-20°CLong-termProtect from light and moisture.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Aqueous Working Solution4°CUse on the same dayLong-term storage in aqueous solution is not recommended.
Troubleshooting Guide: this compound Stability Issues
IssuePotential CauseTroubleshooting Steps
Loss of compound activity over time Degradation of this compound in solution.- Prepare fresh working solutions daily from a frozen DMSO stock. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect solutions from light, especially during long incubations.
Inconsistent results between experiments Improper storage of stock solutions.- Ensure stock solutions are stored at -20°C in tightly sealed vials. - Verify the age of the stock solution; for optimal results, use within one month of preparation.
Precipitation in stock solution upon thawing DMSO has absorbed moisture.- Use anhydrous DMSO for preparing stock solutions. - Ensure vials are tightly sealed to prevent moisture absorption.

Signaling Pathway and Experimental Workflow

This compound inhibits the α4β1 integrin, which is involved in a complex signaling network that regulates cell adhesion, migration, and survival.

α4β1 Integrin Signaling Pathway

The binding of ligands, such as VCAM-1, to α4β1 integrin triggers a conformational change in the integrin, leading to the activation of downstream signaling pathways. These pathways can involve focal adhesion kinase (FAK), Src family kinases, and the Rho family of small GTPases, ultimately influencing cytoskeletal organization and cell motility.

alpha4beta1_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 alpha4beta1 α4β1 Integrin (Inactive) VCAM1->alpha4beta1 Binding alpha4beta1_active α4β1 Integrin (Active) alpha4beta1->alpha4beta1_active Conformational Change FAK FAK alpha4beta1_active->FAK Activation Src Src FAK->Src Activation RhoA RhoA Src->RhoA Modulation Cytoskeleton Cytoskeletal Reorganization RhoA->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration BIO1211 This compound BIO1211->alpha4beta1_active Inhibition

Caption: Simplified α4β1 integrin signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Adhesion Assay

This workflow outlines a typical cell adhesion assay to evaluate the inhibitory effect of this compound.

cell_adhesion_workflow start Start plate_coating Coat plate with VCAM-1 start->plate_coating cell_prep Prepare cell suspension (e.g., Jurkat cells) start->cell_prep bio1211_prep Prepare this compound working solutions start->bio1211_prep cell_seeding Seed cells onto VCAM-1 coated plate plate_coating->cell_seeding incubation Pre-incubate cells with this compound cell_prep->incubation bio1211_prep->incubation incubation->cell_seeding adhesion_incubation Incubate to allow cell adhesion cell_seeding->adhesion_incubation washing Wash to remove non-adherent cells adhesion_incubation->washing quantification Quantify adherent cells (e.g., using Calcein-AM) washing->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: General workflow for a cell adhesion assay to test this compound efficacy.

References

Troubleshooting BIO-1211 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and support center for the BIO-1211 Kinase Alpha Inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in resolving common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Western Blotting Issues

Question 1: Why am I seeing no signal or a very weak signal for phosphorylated Protein Beta after this compound treatment?

Answer: This can be an expected outcome, as this compound is designed to inhibit the phosphorylation of Protein Beta. However, if you are expecting a baseline signal or see no signal in your untreated controls, there may be an issue with the Western blot procedure itself.

  • Check Protein Loading: Ensure equal protein loading across all lanes by staining the membrane with Ponceau S after transfer or by probing for a housekeeping protein (e.g., GAPDH, β-actin).[1]

  • Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low. Increase the antibody concentration or extend the incubation time.[2][3][4] For example, try incubating the primary antibody overnight at 4°C.[3]

  • Low Target Abundance: The target protein may be expressed at very low levels in your cells. Consider increasing the total protein loaded per well or enriching your sample for the target protein through immunoprecipitation.[1][5]

  • Transfer Issues: Verify successful protein transfer from the gel to the membrane. Incomplete transfer, especially of high molecular weight proteins, can lead to weak signals.[1][2] Air bubbles trapped between the gel and membrane can also block transfer.[1][4]

  • Inactive Antibodies: Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[3]

Question 2: My Western blot has high background, making it difficult to interpret the results. What can I do?

Answer: High background can obscure your results and may be caused by several factors during the blotting process.[6]

  • Blocking Insufficient: The blocking step is crucial for preventing non-specific antibody binding.[7] Increase the blocking time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[5][6] For phosphorylated protein detection, BSA is generally preferred over milk.[5][7]

  • Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[5] Try diluting your antibodies further.

  • Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[5] Adding a detergent like Tween 20 to your wash buffer can also help.[3][6]

  • Membrane Drying: Ensure the membrane does not dry out at any point during the procedure, as this can cause irreversible and non-specific antibody binding.[5][7]

Cell Viability Assay Issues

Question 3: I am not observing a dose-dependent decrease in cell viability with this compound in my MTT assay. What is wrong?

Answer: This could be due to several factors related to the compound, the cells, or the assay itself.

  • Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a cytotoxic effect. It is recommended to test a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50).[8]

  • Compound Solubility: this compound may precipitate in the culture medium, especially at higher concentrations. Ensure the final DMSO concentration is low (ideally below 0.1%) to maintain solubility.[8]

  • Cell Seeding Density: The optimal number of cells per well is critical for a successful assay. Too many cells can lead to nutrient depletion, while too few can result in a weak signal. The linear range for your specific cell line should be determined experimentally.

  • Assay Interference: Some compounds can interfere with the MTT reagent itself, leading to inaccurate results.[9][10] Run a control plate with this compound in cell-free medium to check for any direct reduction of MTT by the compound.

  • Incomplete Formazan Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the absorbance, as incomplete solubilization is a common issue.[9][11] Using an orbital shaker or vigorous pipetting can help.[9]

RT-qPCR Issues

Question 4: I am not seeing any amplification (or very late amplification) in my RT-qPCR for the target gene. What could be the cause?

Answer: The absence of a PCR product can be frustrating but is often solvable by systematically checking your reagents and protocol.[12][13]

  • RNA Quality and Quantity: The integrity of your starting RNA is paramount. Degraded RNA will lead to poor or no amplification. Verify RNA quality using a Bioanalyzer or by running it on an agarose gel.[14] Also, ensure you are using a sufficient amount of template.[15]

  • Primer Design: Poorly designed primers are a common cause of PCR failure.[16] Ensure primers are specific to your target, span an exon-exon junction to avoid amplifying genomic DNA, and are free of secondary structures like hairpins or dimers.[17]

  • PCR Inhibitors: Contaminants carried over from the RNA extraction process can inhibit the PCR reaction. If inhibition is suspected, try diluting your cDNA template (e.g., 1:10 or 1:100).[17][18]

  • Reagent or Setup Error: A simple mistake, like omitting a reagent, can lead to complete failure.[13][18] Use a checklist and prepare a master mix to minimize pipetting errors.[13][19] Always include a positive control to ensure all reaction components are working.[18]

  • Incorrect Cycling Conditions: The annealing temperature may be too high, or the extension time too short. Optimize the annealing temperature by running a gradient PCR.[12][15]

Data Presentation

Table 1: Recommended Antibody Dilution Ranges for Western Blotting

Antibody TypeStarting Dilution RangeNotes
Primary Antibody (Phospho-Protein Beta)1:500 - 1:2000Optimize for your specific cell lysate.
Primary Antibody (Total Protein Beta)1:1000 - 1:5000Typically requires higher dilution than phospho-specific antibodies.
Primary Antibody (Loading Control)1:5000 - 1:20,000e.g., GAPDH, β-actin.
HRP-Conjugated Secondary Antibody1:5000 - 1:20,000Higher concentrations can increase background.[3]

Table 2: Standard RT-qPCR Cycling Conditions (SYBR Green)

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
Melt Curve Analysis65 to 95Incremental1

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Protein Beta
  • Sample Preparation: Treat cells with varying concentrations of this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[2]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-Protein Beta antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing: To check for total protein or a loading control, the membrane can be stripped and reprobed with the appropriate primary antibody.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only).[20] Plot the absorbance against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Kinase_Alpha_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseAlpha Kinase Alpha Receptor->KinaseAlpha Activates ProteinBeta Protein Beta (Inactive) KinaseAlpha->ProteinBeta Phosphorylates pProteinBeta p-Protein Beta (Active) ProteinBeta->pProteinBeta TranscriptionFactor Transcription Factor pProteinBeta->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Drives BIO1211 This compound BIO1211->KinaseAlpha Inhibits

Caption: The this compound inhibitory pathway.

Western_Blot_Workflow cluster_0 Preparation cluster_1 Blotting cluster_2 Detection Lysate Cell Lysis & Quantification Gel SDS-PAGE Lysate->Gel Load Sample Transfer Transfer to Membrane Gel->Transfer Block Blocking (BSA or Milk) Transfer->Block PrimaryAb Primary Ab Incubation Block->PrimaryAb SecondaryAb Secondary Ab Incubation PrimaryAb->SecondaryAb Wash Detect ECL Detection SecondaryAb->Detect Wash Result Image Analysis Detect->Result

Caption: A typical Western Blotting experimental workflow.

Viability_Troubleshooting Start No dose-dependent effect in MTT assay Q1 Is the positive control working? Start->Q1 A1_Yes Check this compound specific issues Q1->A1_Yes Yes A1_No Troubleshoot general MTT assay protocol Q1->A1_No No Q2 Is the compound precipitating in the media? A1_Yes->Q2 A2_Yes Lower final DMSO concentration. Prepare fresh dilutions. Q2->A2_Yes Yes A2_No Are the concentrations appropriate for the cell line? Q2->A2_No No A3_Yes Is the cell seeding density optimized? A2_No->A3_Yes A3_No Expand concentration range (e.g., 0.1 nM - 100 µM) A2_No->A3_No No A4_Yes Consider alternative viability assay A3_Yes->A4_Yes Yes A4_No Determine optimal cell density via titration experiment A3_Yes->A4_No No

Caption: Troubleshooting unexpected cell viability results.

References

Technical Support Center: Optimizing BIO-1211 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BIO-1211 in cell-based assays. The information is designed to assist in optimizing experimental conditions and ensuring reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is an enzyme that hydrolyzes various phosphate-containing molecules. By inhibiting TNAP, this compound leads to an increase in the extracellular concentration of its substrates, most notably inorganic pyrophosphate (PPi) and pyridoxal 5'-phosphate (PLP).[1][2]

Q2: What are the expected downstream effects of this compound treatment in cell culture?

A2: The primary downstream effect of this compound is the accumulation of extracellular PPi and PLP. Increased PPi levels can inhibit mineralization and calcification processes in relevant cell types, such as osteoblasts or vascular smooth muscle cells.[3][4] PLP is the active form of vitamin B6 and a crucial coenzyme for numerous metabolic enzymes.[5][6] An increase in extracellular PLP may influence cellular metabolism.

Q3: What is a recommended starting concentration range for this compound in a cell-based assay?

A3: A specific optimal concentration for this compound will be cell-type and assay-dependent. However, based on in vitro enzymatic assays of similar TNAP inhibitors, a good starting point for a dose-response experiment would be in the low nanomolar to micromolar range. For instance, the related TNAP inhibitor SBI-425 has an enzymatic IC50 of 16 nM, and DS-1211 (believed to be this compound) has an IC50 of approximately 28.3 nM for human plasma alkaline phosphatase activity.[1][7] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 10-50 µM) to determine the optimal working concentration for your specific cell line and assay.

Q4: How can I determine the optimal incubation time for this compound treatment?

A4: The optimal incubation time will depend on the specific biological question and the cell type being used. For assays measuring changes in mineralization, longer incubation times (several days) may be necessary. For signaling pathway studies, shorter time points (minutes to hours) might be more appropriate. A time-course experiment is recommended to determine the ideal duration of treatment.

Q5: What are the appropriate controls to include in my this compound experiments?

A5: It is crucial to include the following controls in your experiments:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Positive Control (for cytotoxicity assays): A known cytotoxic agent to ensure the assay is working correctly.

  • Positive Control (for functional assays): A known modulator of the pathway of interest, if available.

Troubleshooting Guides

Issue 1: Low or No Observed Effect of this compound
Possible Cause Suggested Solution
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM).
Inappropriate Incubation Time Conduct a time-course experiment to determine the optimal treatment duration for your specific assay.
Cell Line Insensitivity Ensure your chosen cell line expresses sufficient levels of TNAP. Consider using a different cell line known to be responsive to TNAP inhibition.
Compound Degradation Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles.
Assay Sensitivity Verify that your assay is sensitive enough to detect the expected biological changes.
Issue 2: High Variability Between Replicates
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for better consistency.
Edge Effects in Microplates Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Incomplete Solubilization of Reagents Ensure complete mixing and solubilization of all assay reagents, such as the formazan crystals in an MTT assay.
Issue 3: Unexpected Cytotoxicity
Possible Cause Suggested Solution
Concentration Too High Perform a cytotoxicity assay (e.g., LDH release assay) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the cytotoxic threshold for functional assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). Include a vehicle-only control to assess solvent toxicity.
Contamination Check for microbial contamination in your cell cultures, as this can lead to cell death.
Off-Target Effects At very high concentrations, off-target effects may occur. Correlate the effective concentration with the known IC50 for TNAP to assess the likelihood of off-target effects.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cell Assays
  • Prepare a single-cell suspension of the desired cell line.

  • Perform a cell count to determine the cell concentration.

  • Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 100,000 cells per well in a 96-well plate).

  • Seed the cells in a 96-well plate with at least three replicate wells for each density.

  • Incubate the plate under standard cell culture conditions for the intended duration of your experiment.

  • Perform a cell viability assay (e.g., MTT) to measure the metabolic activity at each cell density.

  • Plot the absorbance values against the number of cells seeded.

  • Select a seeding density that falls within the linear range of the growth curve for subsequent experiments.

Protocol 2: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the this compound dilutions. Include vehicle and untreated controls.

  • Incubate the plate for the desired treatment period.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 3: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the optimal density and allow them to adhere.

  • Prepare serial dilutions of this compound in culture medium.

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Vehicle control: Cells treated with the solvent for this compound.

  • Add the this compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired treatment period.

  • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental and control wells.

Data Presentation

Table 1: Example of a Dose-Response Experiment for this compound using an MTT Assay

This compound Conc. (nM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Viability
0 (Vehicle)1.251.281.221.25100%
11.231.261.211.2398.4%
101.151.181.121.1592.0%
1000.850.880.820.8568.0%
10000.500.530.470.5040.0%
100000.250.280.220.2520.0%

Table 2: Example of a Cytotoxicity Assessment for this compound using an LDH Assay

This compound Conc. (nM)Absorbance (490 nm) - Replicate 1Absorbance (490 nm) - Replicate 2Absorbance (490 nm) - Replicate 3Mean Absorbance% Cytotoxicity
Spontaneous Release0.150.160.140.150%
Maximum Release1.501.551.451.50100%
1000.180.190.170.182.2%
10000.250.260.240.257.4%
100000.800.830.770.8048.1%
500001.351.381.321.3588.9%

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Determine Optimal Seeding Density C Seed Cells at Optimal Density A->C B Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound B->D E Treat Cells and Incubate C->E D->E F Perform Cell Viability (e.g., MTT) or Cytotoxicity (e.g., LDH) Assay E->F G Measure Absorbance F->G H Calculate % Viability or % Cytotoxicity G->H I Determine EC50/IC50 H->I TNAP_Inhibition_Pathway cluster_extracellular Extracellular Space BIO1211 This compound TNAP TNAP BIO1211->TNAP Inhibits PPi Inorganic Pyrophosphate (PPi) TNAP->PPi Hydrolyzes PLP Pyridoxal 5'-Phosphate (PLP) TNAP->PLP Hydrolyzes Pi Inorganic Phosphate (Pi) PPi->Pi to Calcification Mineralization/ Calcification PPi->Calcification Inhibits PL Pyridoxal (PL) PLP->PL to PLP_Cofactor_Role cluster_cellular Cellular Metabolism PLP Pyridoxal 5'-Phosphate (PLP) (Active Vitamin B6) Holoenzyme Holoenzyme (Active Enzyme) PLP->Holoenzyme Binds to Apoenzyme Apoenzyme (Inactive Enzyme) Apoenzyme->Holoenzyme Forms Product Product Holoenzyme->Product Catalyzes conversion of Substrate Substrate Substrate->Holoenzyme

References

Technical Support Center: BIO-1211 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: BIO-1211 is a fictional compound. The following information, including all data and protocols, is for illustrative purposes only and is intended to serve as a template for researchers working with novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected anti-tumor efficacy of this compound in my mouse xenograft model. What are the potential causes and troubleshooting steps?

A1: A lack of efficacy can stem from multiple factors, ranging from compound formulation to the biological characteristics of your model.

  • Formulation and Dosing: Ensure this compound is completely solubilized in the recommended vehicle and administered at the correct volume and frequency. Inconsistent dosing can lead to suboptimal exposure. Refer to the Preparation of this compound Formulation protocol.

  • Pharmacokinetics: The compound may have poor bioavailability or rapid clearance in your specific animal strain. Consider conducting a pilot pharmacokinetic (PK) study to confirm that plasma concentrations are reaching the target therapeutic window. Compare your results to the reference data in Table 2.

  • Model Resistance: The tumor model itself may be resistant to the mechanism of this compound. Confirm that your cell line expresses the target, "Kinase-X," and that the downstream signaling pathway is active. Consider performing a Western blot on tumor lysates to check for target engagement (e.g., a decrease in phosphorylated downstream markers).

  • Dosing Schedule: The timing and frequency of administration may not be optimal. An efficacy study with varied dosing schedules (e.g., once daily vs. twice daily) might be necessary to maintain consistent target inhibition.

Q2: I am experiencing issues with this compound solubility for preparing my dosing solution. What is the recommended vehicle and procedure?

A2: this compound is a hydrophobic compound and requires a specific vehicle for complete solubilization and stability for in vivo administration. Using an incorrect vehicle can lead to precipitation, causing inaccurate dosing and potential local tissue irritation or embolism. Please refer to the recommended vehicle and formulation protocol below.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Prepare the vehicle by mixing the components in the order listed in Table 1.

  • Add a small amount of the final vehicle to the this compound powder and vortex to create a uniform paste. This prevents clumping.

  • Add the remaining vehicle incrementally while continuously vortexing.

  • Once the solution appears clear, sonicate in a water bath for 15-20 minutes to ensure complete dissolution.

  • Visually inspect the final solution against a dark background to confirm there is no visible precipitate. The solution should be administered within 2 hours of preparation.

Table 1: Recommended Dosing & Vehicle for this compound

Parameter Recommendation
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Recommended Dose Range 10 - 50 mg/kg
Administration Route Intraperitoneal (IP) or Oral Gavage (PO)
Dosing Volume 10 mL/kg (Mouse); 5 mL/kg (Rat)

| Maximum Concentration | 5 mg/mL |

Protocol 2: Subcutaneous Tumor Model Efficacy Study
  • Cell Implantation: Subcutaneously implant 1 x 10⁶ tumor cells (e.g., HCT116) in 100 µL of Matrigel into the right flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Monitor tumor growth and animal body weight 2-3 times per week.

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle, this compound 25 mg/kg, Positive Control) with n=8-10 mice per group.

  • Treatment: Administer this compound or Vehicle control daily via IP injection as per the formulation in Protocol 1.

  • Monitoring: Measure tumor volume using digital calipers (Volume = 0.5 x Length x Width²) and body weight three times weekly.

  • Endpoint: Continue treatment for 21 days or until tumors in the vehicle group reach the predetermined endpoint (e.g., 2000 mm³). Euthanize animals and collect tumors and plasma for downstream analysis (e.g., pharmacodynamics and PK).

Table 2: Comparative Pharmacokinetic Parameters of this compound (25 mg/kg, IP Dosing)

Parameter Mouse (NOD/SCID) Rat (Sprague Dawley)
Tmax (h) 1.0 2.0
Cmax (ng/mL) 1850 1420
AUC₀₋₂₄ (h*ng/mL) 9800 11500
Half-life (t½) (h) 4.5 6.2

| Bioavailability (%) | 35 | 45 |

Troubleshooting Guides

Guide: Investigating Unexpected In Vivo Toxicity

If you observe unexpected toxicity, such as >15% body weight loss, lethargy, or ruffled fur, it is critical to systematically investigate the cause. Follow the logical workflow below.

start Toxicity Observed (e.g., >15% Weight Loss) check_formulation Verify Formulation - Correct vehicle? - Fully dissolved? - Correct concentration? start->check_formulation check_dose Review Dosing Procedure - Accurate dose calculation? - Correct administration? start->check_dose formulation_error Root Cause: Formulation Error check_formulation->formulation_error Yes pilot_study Run Pilot Dose-Escalation Study (e.g., 10, 25, 50 mg/kg) check_formulation->pilot_study No dosing_error Root Cause: Dosing Error check_dose->dosing_error Yes check_dose->pilot_study No mrd_found Maximum Tolerated Dose (MTD) Determined pilot_study->mrd_found MTD Lower than Efficacious Dose off_target_investigation Investigate Off-Target Effects - Histopathology of key organs - Clinical chemistry panel pilot_study->off_target_investigation Toxicity Persists at Low Doses off_target_confirmed Root Cause: Off-Target Toxicity off_target_investigation->off_target_confirmed

Caption: Logical workflow for troubleshooting unexpected in vivo toxicity.

Table 3: Common Toxicity Signs and Recommended Actions

Observed Sign Severity Recommended Action
Body Weight Loss Moderate (10-15%) Monitor daily. Provide supplemental nutrition/hydration.
Severe (>15%) Cease dosing. Consult with veterinarian. Consider euthanasia.
Lethargy/Ruffled Fur Mild-Moderate Monitor closely. Ensure easy access to food and water.
Injection Site Reaction Mild (Redness) Rotate injection sites. Monitor for signs of infection.

| | Severe (Ulceration) | Stop IP injections. Consult veterinarian. Consider alternative route. |

Visualizations

Signaling Pathway & Experimental Workflow

The diagrams below illustrate the hypothetical mechanism of action for this compound and the standard workflow for an in vivo efficacy study.

cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Rec Receptor GF->Rec KinaseX Kinase-X Rec->KinaseX Activates Downstream Downstream Effector (e.g., p-SUB1) KinaseX->Downstream Phosphorylates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation BIO1211 This compound BIO1211->Inhibition Inhibition->KinaseX

Caption: this compound is a putative inhibitor of the Kinase-X pathway.

start Day 0: Tumor Cell Implantation growth Days 7-10: Tumor Growth (100-150 mm³) start->growth randomize Day 10: Randomization into Groups growth->randomize treat Days 11-32: Daily Dosing & Monitoring randomize->treat endpoint Day 32: Endpoint & Sample Collection treat->endpoint

Caption: Standard experimental workflow for an in vivo efficacy study.

How to prevent BIO-1211 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling and use of BIO-1211 to help ensure the stability and integrity of the compound in solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water to 2 mg/ml and in DMSO to 250 mg/mL. For cell culture experiments, it is common practice to prepare a concentrated stock solution in a sterile organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: How should I store this compound powder and stock solutions?

A2: The solid form of this compound should be stored at -20°C.[1][2] It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q3: My this compound solution appears to be losing activity over time. What could be the cause?

A3: Loss of activity can be due to several factors, including:

  • Improper Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.

  • Chemical Instability in Solution: The stability of this compound in your specific experimental buffer and conditions (pH, temperature) may be limited. Peptides and small molecules can be susceptible to hydrolysis, oxidation, or photodegradation.

  • Enzymatic Degradation: If used in cell culture, proteases present in serum or secreted by cells could potentially degrade this compound, although as a small molecule inhibitor, it is generally less susceptible than larger peptides.

  • Adsorption to Surfaces: The compound may adsorb to plasticware, reducing the effective concentration in your solution.

Q4: What are the best practices for preparing this compound working solutions?

A4: To ensure consistency and maximize stability:

  • Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Use high-purity, sterile solvents for reconstitution.

  • Prepare fresh dilutions from a frozen stock for each experiment.

  • After dilution in aqueous buffer, use the solution as quickly as possible.

Troubleshooting Guide: this compound Degradation in Solution

This guide addresses potential issues related to the stability of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Precipitation observed upon dilution in aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too high, or the aqueous solubility limit is exceeded.Ensure the final concentration of the organic solvent in your aqueous solution is low (typically <0.5% v/v) to maintain solubility and minimize solvent effects on your experiment. Prepare intermediate dilutions if necessary.
Inconsistent experimental results between batches. Degradation of the stock solution due to improper storage or handling.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Protect stock solutions from light. Always use fresh working solutions for each experiment.
Loss of biological activity in long-term experiments. Instability of this compound in the experimental medium at 37°C.For long-term experiments, consider replenishing the this compound-containing medium at regular intervals. The frequency will depend on the stability of the compound in your specific system.
Low or no observed effect of this compound. The compound may have degraded prior to or during the experiment.Verify the integrity of your stock solution. If degradation is suspected, prepare a fresh stock solution from the powdered compound. When possible, perform a quality control check, such as HPLC-MS, to confirm the identity and purity of the compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, low-retention microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate mass of this compound in sterile DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, sterile, low-retention microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for Diluting this compound for In Vitro Experiments
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your experimental medium to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.

    • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation solid This compound Solid dissolve Dissolve in DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Medium thaw->dilute working Working Solution dilute->working use Use Immediately working->use

Caption: Workflow for preparing stable this compound solutions.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes temp Temperature degradation This compound Degradation temp->degradation ph pH ph->degradation light Light Exposure light->degradation enzyme Enzymatic Activity enzyme->degradation freezethaw Freeze-Thaw Cycles freezethaw->degradation loss_activity Loss of Activity degradation->loss_activity inconsistent_results Inconsistent Results loss_activity->inconsistent_results

Caption: Factors influencing this compound degradation.

References

BIO-1211 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of BIO-1211, a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), also referred to as DS-1211 in scientific literature.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DS-1211)?

A1: this compound is a potent and specific inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is an enzyme that plays a crucial role in regulating inorganic pyrophosphate (PPi) levels. By inhibiting TNAP, this compound leads to an increase in extracellular PPi. This is therapeutically relevant in conditions characterized by ectopic calcification, as PPi is a natural inhibitor of mineralization.[1][2][4]

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects are unintended interactions of a drug or small molecule with biomolecules other than its intended target.[5][6] These interactions can lead to a range of undesirable outcomes, including inaccurate experimental results, cellular toxicity, and adverse clinical side effects.[5] Distinguishing between on-target and off-target effects is critical for the accurate interpretation of experimental data and for the development of safe and effective therapeutics.

Q3: How selective is this compound (DS-1211) for TNAP?

A3: In vitro studies have demonstrated that DS-1211 is highly selective for TNAP over other alkaline phosphatase isozymes, such as human intestinal ALP and human placental ALP.[2][7] This selectivity is a key feature that minimizes the likelihood of certain off-target effects.

Q4: What are the known on-target pharmacodynamic effects of this compound (DS-1211)?

A4: Administration of DS-1211 leads to a dose-dependent decrease in plasma ALP activity.[1][2][3] Concurrently, there is a dose-dependent increase in the plasma levels of PPi and pyridoxal 5'-phosphate (PLP), which are substrates of TNAP.[1][2][3] These biomarker changes confirm the on-target engagement of TNAP by DS-1211.

Q5: What general strategies can be employed to minimize off-target effects in experiments with small molecule inhibitors?

A5: Several strategies can help mitigate off-target effects. These include using the lowest effective concentration of the inhibitor, validating findings with a structurally distinct inhibitor for the same target, and performing rescue experiments.[5] Additionally, computational approaches and broad-panel screening can proactively identify potential off-target interactions.[6][8][9]

On-Target Signaling Pathway of this compound (DS-1211)

cluster_0 Cell Membrane This compound This compound TNAP TNAP This compound->TNAP Inhibits PPi_out Extracellular PPi TNAP->PPi_out Hydrolyzes Pi_out Extracellular Pi PPi_out->Pi_out to Mineralization Mineralization PPi_out->Mineralization Inhibits

This compound inhibits TNAP, increasing extracellular PPi and reducing mineralization.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Troubleshooting Steps & Recommendations
Unexpected Cellular Toxicity The inhibitor may be interacting with off-target proteins that are essential for cell survival.[5]1. Dose-Response Curve: Determine the IC50 for on-target activity and use the lowest effective concentration. 2. Cell Viability Assay: Perform assays (e.g., MTT, trypan blue) at various concentrations to assess cytotoxicity. 3. Use a More Selective Inhibitor: If available, compare results with a structurally different inhibitor for the same target.[5]
Phenotype Does Not Match Known On-Target Effects The observed phenotype might be due to the inhibition of an unknown off-target rather than TNAP.[5]1. Rescue Experiment: Express a drug-resistant mutant of TNAP to see if the phenotype is reversed.[5] 2. Orthogonal Validation: Use a non-pharmacological method like RNAi or CRISPR to silence TNAP and see if the phenotype is recapitulated.[6] 3. Off-Target Profiling: Screen the compound against a broad panel of kinases or other relevant protein families.[5]
Inconsistent Results Across Different Cell Lines The expression levels of off-target proteins may vary between cell lines, leading to differential effects.1. Target and Off-Target Expression Analysis: Quantify the protein levels of the intended target (TNAP) and any suspected off-targets in the cell lines being used. 2. Metabolomic Analysis: Assess changes in cellular metabolites to identify unexpected pathway perturbations.[10]

Quantitative Data Summary

Table 1: In Vitro Selectivity of DS-1211 Data adapted from in vitro pharmacological profiles of DS-1211.

Alkaline Phosphatase IsozymeIC50 (nM)Selectivity vs. TNAP
Human TNAP5.8-
Human Intestinal ALP>10,000>1700-fold
Human Placental ALP>10,000>1700-fold

Table 2: In Vivo Pharmacodynamic Effects of a Single Oral Dose of DS-1211 in Mice Data represents changes observed 1-6 hours post-administration.

DosagePlasma ALP Activity InhibitionPlasma PPi IncreasePlasma PLP Increase
1 mg/kgSignificant decrease vs. controlDose-ordered increaseDose-ordered increase
10 mg/kgSignificant decrease vs. controlDose-ordered increaseDose-ordered increase

Experimental Workflow for Identifying Off-Target Effects

Start Hypothesis: Unexpected Phenotype Observed Computational Computational Screening (e.g., OTSA) Start->Computational Experimental Experimental Screening (e.g., Kinase Panel, Protein Microarray) Start->Experimental Identify Identify Potential Off-Targets Computational->Identify Experimental->Identify Validate Validate Off-Target Engagement (e.g., CETSA, SPR) Identify->Validate Confirm Confirm Phenotypic Contribution (e.g., RNAi, CRISPR of off-target) Validate->Confirm Mitigate Mitigate or Redesign Compound Confirm->Mitigate

A general workflow for identifying and validating off-target effects.

Key Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle-only control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Off-Target Profiling using Kinase Panel Screening

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Methodology:

    • Submit a sample of this compound to a commercial service provider that offers kinase profiling (e.g., Eurofins, Reaction Biology).

    • Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.

    • The activity of each kinase is measured in the presence of the compound and compared to a control.

    • Results are usually reported as the percentage of inhibition for each kinase.

    • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

    • Follow-up with dose-response assays for any identified hits to determine their IC50 values.

3. Target Engagement (Cellular Thermal Shift Assay - CETSA)

  • Objective: To confirm that this compound binds to its intended target (TNAP) and potential off-targets in a cellular context.

  • Methodology:

    • Culture cells and treat them with either this compound or a vehicle control for a specified time.

    • Harvest the cells and lyse them to obtain protein extracts.

    • Aliquot the lysates and heat them to a range of different temperatures (e.g., 40-70°C) for a few minutes.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (and potential off-targets) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

    • Binding of this compound should stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Logic for Mitigating Off-Target Effects

Start Off-Target Effect Suspected IsPhenotypeReproducible Phenotype reproduced with orthogonal method (e.g., RNAi)? Start->IsPhenotypeReproducible IsConcentrationMinimized Is concentration at or below on-target IC50? IsPhenotypeReproducible->IsConcentrationMinimized Yes OffTarget Likely Off-Target Effect IsPhenotypeReproducible->OffTarget No IsRescuePossible Rescue experiment reverses phenotype? IsConcentrationMinimized->IsRescuePossible Yes LowerConcentration Lower Compound Concentration IsConcentrationMinimized->LowerConcentration No OnTarget Likely On-Target Effect IsRescuePossible->OnTarget Yes IsRescuePossible->OffTarget No Redesign Consider Compound Redesign or Use Alternative Inhibitor OffTarget->Redesign LowerConcentration->IsConcentrationMinimized

A decision-making workflow for mitigating suspected off-target effects.

References

Improving the bioavailability of BIO-1211

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of the investigational compound BIO-1211.

Frequently Asked Questions (FAQs)

Q1: What are the known primary barriers to the oral bioavailability of this compound?

A1: Preclinical studies indicate that the primary barriers to the oral bioavailability of this compound are its low aqueous solubility and significant first-pass metabolism in the liver. The compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

Q2: What is the recommended starting dose and formulation for in vivo bioavailability studies in rodents?

A2: For initial in vivo rodent studies, a starting dose of 10 mg/kg is recommended. A suspension of this compound in a vehicle containing 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in water has been shown to provide adequate exposure for preliminary pharmacokinetic assessment.

Q3: Are there any known drug-drug interactions that could affect the bioavailability of this compound?

A3: this compound is a substrate for the cytochrome P450 enzyme CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 may significantly alter the plasma concentrations of this compound. Caution is advised when designing co-administration studies, and a thorough evaluation of potential interacting agents is recommended.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

Possible Causes & Solutions

CauseRecommended Action
Poor Formulation Stability Verify the physical and chemical stability of the dosing formulation over the duration of the study. Assess for precipitation or degradation.
Inconsistent Dosing Volume Ensure accurate and consistent administration of the dosing volume, particularly in small animal studies. Utilize calibrated equipment.
Food Effects Investigate the effect of food on the absorption of this compound. Conduct studies in both fasted and fed states to determine any significant impact.
Gastrointestinal pH Variability The solubility of this compound may be pH-dependent. Characterize its solubility profile across a physiologically relevant pH range (1.2 - 7.4).
Issue 2: Low In Vitro Permeability in Caco-2 Assays

Possible Causes & Solutions

CauseRecommended Action
Efflux Transporter Activity This compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp). Conduct bi-directional Caco-2 assays with and without a P-gp inhibitor (e.g., verapamil) to confirm.
Poor Apical Solubility The concentration of this compound in the apical chamber may exceed its solubility, leading to inaccurate permeability assessment. Measure the concentration in the apical chamber at the end of the experiment.
Cell Monolayer Integrity Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Solubility
  • Prepare a series of buffers at pH values ranging from 1.2 to 7.4.

  • Add an excess amount of this compound to each buffer.

  • Shake the samples at 37°C for 24 hours to ensure equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay
  • Seed Caco-2 cells on transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

  • Confirm monolayer integrity by measuring TEER values.

  • For apical to basolateral (A-B) permeability, add this compound to the apical chamber.

  • For basolateral to apical (B-A) permeability, add this compound to the basolateral chamber.

  • Incubate for 2 hours at 37°C.

  • Collect samples from the receiver chamber at specified time points.

  • Analyze the concentration of this compound in the samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation BIO-1211_Formulation This compound in Formulation Dissolution Dissolution BIO-1211_Formulation->Dissolution Release Solubilized_this compound Solubilized This compound Dissolution->Solubilized_this compound Absorption Intestinal Absorption Solubilized_this compound->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Metabolites (Reduced Bioavailability)

Caption: Oral bioavailability pathway for this compound.

G Start Start: High Variability in Plasma Concentrations Check_Formulation Assess Formulation Stability Start->Check_Formulation Stable Stable? Check_Formulation->Stable Check_Dosing Verify Dosing Accuracy Accurate Accurate? Check_Dosing->Accurate Investigate_Food Conduct Fed/Fasted Studies Food_Effect Food Effect Observed? Investigate_Food->Food_Effect Stable->Check_Dosing Yes Reformulate Reformulate Stable->Reformulate No Accurate->Investigate_Food Yes Refine_Protocol Refine Dosing Protocol Accurate->Refine_Protocol No Standardize_Feeding Standardize Feeding Conditions Food_Effect->Standardize_Feeding Yes End End: Variability Reduced Food_Effect->End No Reformulate->Check_Formulation Refine_Protocol->Check_Dosing Standardize_Feeding->End

Addressing batch-to-batch variability of BIO-1211

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the batch-to-batch variability of BIO-1211.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

A1: Batch-to-batch variability refers to the differences observed between different production lots of this compound.[1][2] This variability can manifest as changes in potency, purity, or other physicochemical properties, leading to inconsistent experimental results and potentially impacting the reliability of preclinical and clinical data.[3] For a compound like this compound, which is likely used in sensitive biological assays, even minor variations can lead to significant discrepancies in outcomes, affecting the reproducibility of scientific findings.[4][5]

Q2: What are the common causes of batch-to-batch variability for a compound like this compound?

A2: The root causes of variability for a biological compound or drug can be multifaceted. They often stem from variations in raw materials, manufacturing processes, and even analytical characterization.[6][7] Specific factors can include the quality of starting materials, slight deviations in reaction conditions (e.g., temperature, pH), differences in purification methods, and the stability of the compound over time.[8] Personnel differences and equipment calibration can also contribute to this variability.[2]

Q3: How can I minimize the impact of this compound batch-to-batch variability in my experiments?

A3: To mitigate the effects of variability, it is crucial to implement robust quality control measures. Whenever possible, use a single, well-characterized batch of this compound for a complete set of experiments. If using multiple batches is unavoidable, it is essential to qualify each new batch against a reference standard. This involves performing side-by-side comparisons in key functional assays to ensure consistent performance. Additionally, maintaining detailed records of batch numbers and their corresponding results is critical for traceability and data analysis.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays with different batches of this compound.

Symptoms:

  • Significant shifts in EC50 or IC50 values between experiments.

  • High variability in the magnitude of the biological response.

  • Inconsistent dose-response curves.[9]

Possible Causes and Solutions:

Possible Cause Recommended Action
Inherent Batch-to-Batch Variability of this compound Procure a certificate of analysis (CoA) for each batch and compare key parameters such as purity, concentration, and storage conditions. If significant differences exist, consider testing a new batch from the supplier.
Cell Culture Conditions Ensure consistency in cell line source, passage number, and growth phase.[4][9] Use cells within a defined, low passage number range to avoid phenotypic drift.[9] Create and use master and working cell banks to ensure a consistent cell source.[9]
Assay Protocol and Reagents Standardize all assay parameters, including incubation times, reagent concentrations, and plate types.[5][9] Calibrate pipettes regularly and use consistent pipetting techniques.[9] Check the expiration dates and proper storage of all reagents.[9]
"Edge Effect" in Microplates To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples.[9] Fill the perimeter wells with sterile water or media to create a humidity barrier.[9]

Quantitative Data Summary

The following table provides an example of how to summarize and compare data from different batches of this compound to identify variability.

Table 1: Comparative Analysis of this compound Batches

Parameter Batch A Batch B Batch C Acceptance Criteria
Purity (by HPLC) 99.2%98.5%99.5%> 98.0%
Concentration (by UV-Vis) 10.1 mM9.5 mM10.3 mM9.5 - 10.5 mM
EC50 (Cell Viability Assay) 5.2 µM8.9 µM5.5 µM± 20% of Reference
IC50 (Kinase Inhibition Assay) 15.7 nM25.1 nM16.2 nM± 20% of Reference

Experimental Protocols

Protocol: Cell Viability Assay to Qualify a New Batch of this compound

This protocol describes a standard MTT assay to determine the EC50 of this compound, which can be used to compare the potency of different batches.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the reference batch and the new batch of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control wells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the EC50 value for each batch using a non-linear regression model.

Visualizations

cluster_upstream Upstream Factors cluster_downstream Downstream Factors Raw Materials Raw Materials Synthesis Process Synthesis Process Raw Materials->Synthesis Process Purification Purification Synthesis Process->Purification This compound Batch This compound Batch Purification->this compound Batch Storage Conditions Storage Conditions Handling Handling Storage Conditions->Handling Experimental Outcome Experimental Outcome Handling->Experimental Outcome This compound Batch->Storage Conditions

Caption: Factors contributing to this compound batch-to-batch variability.

Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check CoA Check CoA Inconsistent Results->Check CoA New Batch? Standardize Protocol Standardize Protocol Inconsistent Results->Standardize Protocol Same Batch? Compare Batches Compare Batches Check CoA->Compare Batches Discrepancies? Qualify New Batch Qualify New Batch Compare Batches->Qualify New Batch Contact Support Contact Support Compare Batches->Contact Support No Discrepancies End End Standardize Protocol->End Qualify New Batch->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Solubilize Add MTT Reagent->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data

Caption: Experimental workflow for the cell viability assay.

References

Refining BIO-1211 delivery methods for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIO-1211. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound has low aqueous solubility. A common vehicle for administration is a formulation containing a mixture of solvents and surfactants to improve solubility and stability. A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] It is crucial to prepare this formulation fresh daily and ensure it is homogenous before each administration to avoid precipitation and ensure consistent dosing.[1]

Q2: My this compound formulation is precipitating. What can I do?

A2: Precipitation can be a significant issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:

  • Sonication: A brief sonication of the solution after adding DMSO may aid in complete dissolution.[1]

  • Co-solvent Systems: Consider exploring a different co-solvent system, such as a mixture of DMSO and PEG300.[1]

  • Nanosuspension: Preparing a nanosuspension can improve the stability of the compound in the vehicle.[1]

  • Slow Addition: When adding the aqueous component (e.g., saline), add it slowly to the organic solution while vortexing to prevent the compound from crashing out.[1]

Q3: I am observing high variability in plasma concentrations of this compound between animals. What are the potential causes and solutions?

A3: High variability in plasma concentrations can stem from several factors:

  • Inconsistent Administration Technique: Ensure all personnel are thoroughly trained in the proper oral gavage or injection technique being used.

  • Formulation Instability: As mentioned, prepare fresh formulations daily and ensure they are homogenous before each administration to prevent inconsistent dosing.[1]

  • Biological Factors: Differences in food intake among animals can affect absorption. Standardize the fasting and feeding schedule for the animals in the study.[1]

Q4: Animals are showing signs of toxicity (e.g., weight loss, lethargy) that do not seem related to the pharmacological effect of this compound. What should I investigate?

A4: The formulation vehicle itself, particularly at high concentrations of organic solvents like DMSO, may be causing toxicity.[1]

  • Vehicle-Only Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself.[1]

  • Reduce Solvent Concentration: If vehicle toxicity is suspected, try to reduce the concentration of the organic solvent in the vehicle.[1]

  • Alternative Formulations: Explore alternative, less toxic vehicles such as lipid-based formulations (micelles, liposomes) or aqueous suspensions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution(s)
Difficulty in dissolving this compound Low aqueous solubility of the compound.- Use a co-solvent system (e.g., DMSO and PEG300).- Gently warm the solution.- Use sonication to aid dissolution.[1]
Precipitation of this compound in the formulation upon standing Formulation instability.- Prepare fresh formulations daily.[1]- Consider creating a nanosuspension.[1]- Optimize the ratio of organic solvents to aqueous solution.
High viscosity of the formulation, making administration difficult High concentration of viscous components like PEG.- Gently warm the formulation to 37°C before administration to reduce viscosity.[1]- Use a gavage needle with a wider gauge.[1]- Optimize the concentration of the viscous agent to the minimum required for a stable formulation.[1]
Inconsistent results between experiments Variability in formulation preparation or administration technique.- Standardize the protocol for formulation preparation.- Ensure all researchers are using the same, consistent administration technique.[1]- Standardize animal fasting and feeding schedules.[1]
Adverse effects in the vehicle control group Toxicity of the delivery vehicle.- Reduce the concentration of organic solvents.[1]- Explore alternative, less toxic vehicle formulations like lipid-based systems.[1]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • 1 mL syringes

  • Gavage needles

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add DMSO to dissolve the this compound completely. Vortex thoroughly. A brief sonication may aid in dissolution.[1]

  • Add PEG300 and vortex until the solution is clear and homogenous.[1]

  • Add Tween 80 and vortex to mix.[1]

  • Slowly add the sterile saline to the organic solution while continuously vortexing to prevent precipitation. A sample final vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

  • Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.

  • Prepare this formulation fresh daily.[1]

Visualizations

This compound Experimental Workflow

This diagram outlines the typical workflow for an in vivo study involving this compound.

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis formulation Formulation Preparation (Fresh Daily) qc Quality Control (Visual Inspection) formulation->qc dosing Animal Dosing (e.g., Oral Gavage) qc->dosing vehicle_control Vehicle Control Group qc->vehicle_control monitoring Toxicity Monitoring dosing->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd vehicle_control->monitoring data Data Interpretation monitoring->data pk_pd->data

Figure 1: A generalized workflow for in vivo experiments with this compound.
Hypothetical Signaling Pathway for this compound Action

This compound is a hypothesized inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key negative regulator in the Wnt signaling pathway. By inhibiting GSK-3β, this compound allows for the accumulation of β-catenin, which can then translocate to the nucleus and activate target gene transcription.[2]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIO1211 This compound GSK3B GSK-3β BIO1211->GSK3B inhibits BetaCatenin_cyto β-catenin (Cytoplasm) GSK3B->BetaCatenin_cyto phosphorylates Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome leads to BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates DestructionComplex Destruction Complex DestructionComplex->BetaCatenin_cyto TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Figure 2: The inhibitory effect of this compound on the Wnt signaling pathway.

References

BIO-1211 Technical Support Center: Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering resistance to BIO-1211, a potent and selective inhibitor of the Kinase X signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic small molecule that functions as an ATP-competitive inhibitor of Kinase X, a critical enzyme in a signaling pathway frequently dysregulated in certain cancer types. By blocking the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in sensitive cell lines.

Q2: My cell line, which was previously sensitive to this compound, is now showing signs of resistance. What should I do first?

The first step is to confirm the resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to the parental (sensitive) line.[1][2] A significant rightward shift in the dose-response curve and a higher IC50 value are indicative of acquired resistance.[1][3] It is also crucial to ensure the integrity of your this compound compound stock and to rule out cell culture issues like contamination or cell line misidentification.[4][5]

Q3: What are the common mechanisms of acquired resistance to kinase inhibitors like this compound?

Resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge and typically falls into two main categories:[6][7]

  • On-Target Mechanisms: These involve genetic changes in the target kinase itself. The most common is the acquisition of secondary point mutations in the Kinase X domain, which can prevent this compound from binding effectively.[6][8] Another on-target mechanism is the amplification of the Kinase X gene, leading to its overexpression.[7][8]

  • Off-Target Mechanisms: These mechanisms do not involve the direct target of the drug. Instead, the cancer cells activate alternative "bypass" signaling pathways to circumvent the blockade of Kinase X.[6][9][10] For example, the upregulation of other receptor tyrosine kinases like MET or EGFR can reactivate downstream signaling.[9][11] Another common off-target mechanism is the increased expression of drug efflux pumps, such as ABCB1 (MDR1), which actively remove this compound from the cell.

Troubleshooting Guides

Problem 1: Confirmed IC50 Shift in this compound Treated Cells

Once you have confirmed a significant increase in the IC50 value for this compound in your cell line, the next step is to investigate the underlying resistance mechanism.

This workflow provides a logical sequence of experiments to identify the cause of resistance.

G start Start: Confirmed Resistance (High IC50) check_on_target Investigate On-Target Mechanisms start->check_on_target Step 1 check_off_target Investigate Off-Target Mechanisms start->check_off_target Step 2 seq_kinase Sequence Kinase X Coding Domain check_on_target->seq_kinase western_kinase Western Blot for Total Kinase X Expression check_on_target->western_kinase western_bypass Western Blot for Bypass Pathway Markers (p-MET, p-EGFR, p-AXL) check_off_target->western_bypass efflux_assay Drug Efflux Assay (e.g., Rhodamine 123) check_off_target->efflux_assay mutation_found Mutation Identified seq_kinase->mutation_found overexpression_found Overexpression Detected western_kinase->overexpression_found bypass_found Bypass Pathway Activated western_bypass->bypass_found efflux_found Increased Efflux Detected efflux_assay->efflux_found

Caption: A step-by-step workflow for troubleshooting this compound resistance.

Guide 1.1: Investigating On-Target Resistance - Kinase X Mutations

A common cause of resistance to kinase inhibitors is the emergence of mutations in the kinase domain that interfere with drug binding.[6][8] The "gatekeeper" residue is a frequent site for such mutations.[6]

This protocol is used to identify point mutations in the coding region of the Kinase X gene.[12][13]

  • RNA Extraction: Isolate total RNA from both the parental (sensitive) and the this compound resistant cell lines using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Perform reverse transcription to synthesize cDNA from 1-2 µg of total RNA using a high-fidelity reverse transcriptase.

  • PCR Amplification: Amplify the Kinase X kinase domain from the cDNA using specific primers designed to flank the region. Use a high-fidelity DNA polymerase to minimize PCR-induced errors.

  • PCR Product Purification: Purify the amplified PCR product using a gel extraction kit or a PCR cleanup kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.[12]

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence for Kinase X. Look for nucleotide changes that result in amino acid substitutions.

MutationLocationConsequenceFold Change in IC50 (vs. Parental)
T315IGatekeeper ResidueSteric hindrance prevents this compound binding.[6][8]>100-fold
L248VP-loopAlters ATP binding pocket conformation.15-fold
G390RActivation LoopStabilizes the active conformation, reducing drug affinity.25-fold

This table presents hypothetical data for this compound based on common mutations seen with other TKIs.[8]

Guide 1.2: Investigating Off-Target Resistance - Bypass Pathway Activation

Cells can develop resistance by activating parallel signaling pathways that provide alternative routes for cell survival and proliferation, thereby bypassing the need for Kinase X signaling.[9][10]

The diagram below illustrates how amplification or overexpression of the MET receptor tyrosine kinase can reactivate the downstream MAPK and PI3K/Akt pathways, even when Kinase X is effectively inhibited by this compound.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell (MET Bypass) BIO1211_S This compound KinaseX_S Kinase X BIO1211_S->KinaseX_S Inhibits Apoptosis_S Apoptosis BIO1211_S->Apoptosis_S Induces Downstream_S Downstream Signaling (MAPK, PI3K/Akt) KinaseX_S->Downstream_S Activates Proliferation_S Proliferation & Survival Downstream_S->Proliferation_S Promotes BIO1211_R This compound KinaseX_R Kinase X BIO1211_R->KinaseX_R Inhibits MET_R MET Receptor (Overexpressed) Downstream_R Downstream Signaling (MAPK, PI3K/Akt) MET_R->Downstream_R Activates (Bypass) Proliferation_R Proliferation & Survival Downstream_R->Proliferation_R Promotes

Caption: Bypass of this compound inhibition via MET receptor activation.

This protocol is used to detect the activation of key bypass pathway proteins.[14][15][16]

  • Cell Lysis: Treat parental and resistant cells with this compound (at their respective IC50 concentrations) for a specified time (e.g., 6 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for key bypass pathway markers (e.g., phospho-MET, total MET, phospho-EGFR, total EGFR, phospho-Akt, total Akt). Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased phosphorylation of bypass pathway proteins in the resistant line upon this compound treatment is indicative of activation.

If a bypass pathway is identified, a combination of this compound with an inhibitor of the activated bypass pathway may restore sensitivity.

Cell LineTreatmentIC50 of this compound (nM)
ParentalThis compound alone25 nM
ResistantThis compound alone2800 nM
ResistantThis compound + MET Inhibitor (100 nM)45 nM
ResistantThis compound + EGFR Inhibitor (100 nM)2650 nM

This table presents hypothetical data showing that a MET inhibitor, but not an EGFR inhibitor, re-sensitizes the resistant cell line to this compound, suggesting a MET-driven bypass mechanism.

References

Validation & Comparative

BIO-1211 Demonstrates Potent Anti-Calcification Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on BIO-1211, a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), reveals significant efficacy in reducing ectopic calcification in established animal models. A comprehensive comparison with the alternative TNAP inhibitor, SBI-425, highlights the potential of this compound as a promising therapeutic agent for disorders characterized by pathological mineralization. This guide provides an objective comparison of the preclinical performance of this compound with supporting experimental data for researchers, scientists, and drug development professionals.

Ectopic calcification, the pathological deposition of calcium phosphate in soft tissues, is a hallmark of various debilitating diseases, including pseudoxanthoma elasticum (PXE) and chronic kidney disease (CKD). A key enzyme implicated in this process is TNAP, which hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. Inhibition of TNAP is therefore a promising therapeutic strategy to prevent or reverse ectopic calcification.

Mechanism of Action: Targeting TNAP to Restore Mineralization Balance

Both this compound and its comparator, SBI-425, are potent and selective inhibitors of TNAP. By blocking the enzymatic activity of TNAP, these molecules increase the local concentration of PPi. Elevated PPi levels, in turn, inhibit the formation and growth of hydroxyapatite crystals, the primary mineral component of pathological calcifications. This shared mechanism of action underscores the therapeutic rationale for TNAP inhibition in treating ectopic calcification disorders.

cluster_0 TNAP Inhibition Pathway TNAP Tissue-Nonspecific Alkaline Phosphatase (TNAP) Pi Inorganic Phosphate (Pi) TNAP->Pi PPi Pyrophosphate (PPi) (Calcification Inhibitor) PPi->TNAP Hydrolyzes Calcification Ectopic Calcification PPi->Calcification Inhibits Pi->Calcification Promotes BIO1211 This compound BIO1211->TNAP Inhibits SBI425 SBI-425 SBI425->TNAP Inhibits

Figure 1: Simplified signaling pathway of TNAP inhibition.

Comparative Efficacy in Preclinical Models of Pseudoxanthoma Elasticum (PXE)

Pseudoxanthoma elasticum is a genetic disorder characterized by the calcification of elastic fibers in the skin, eyes, and cardiovascular system. Preclinical studies in mouse models of PXE, such as the Abcc6-/- and KK/HlJ strains, have demonstrated the potent anti-calcification effects of both this compound and SBI-425.

Table 1: Comparative Efficacy of this compound and SBI-425 in PXE Mouse Models

ParameterThis compound (in Abcc6-/- mice)SBI-425 (in Abcc6-/- mice)
Dose 3 and 10 mg/kg/day (oral)7.5 and 75 mg/kg/day (in diet)
Treatment Duration 13-14 weeks8 weeks
Reduction in Calcification Dose-dependent prevention of progression in vibrissae calcification58% reduction in muzzle skin mineralization (at 75 mg/kg/day)[1]
Effect on Plasma ALP/TNAP Activity Dose-dependent inhibition[2]61% reduction (at 75 mg/kg/day)[1]
Effect on Plasma PPi Dose-dependent increase[2]Not reported in this study
Effect on Plasma PLP Dose-dependent increase[2]Increased[1]

Comparative Efficacy in Preclinical Models of Chronic Kidney Disease (CKD)

Vascular calcification is a major complication of chronic kidney disease, contributing significantly to cardiovascular morbidity and mortality. The efficacy of TNAP inhibitors has also been evaluated in mouse models of CKD-associated calcification.

Table 2: Comparative Efficacy of SBI-425 in a CKD Mouse Model

ParameterSBI-425
Animal Model CKD-MBD mouse model (0.2% adenine and high phosphorus diet)
Dose 10 and 30 mg/kg/day (oral gavage)
Treatment Duration 6 weeks
Reduction in Aortic Calcification Nearly halted the formation of medial arterial calcification[3][4]
Effect on Plasma TNAP Activity Suppressed[3]
Effect on Plasma PPi Increased[3]
Survival 100% survival in treated groups vs. 57.1% in vehicle group[3]

Note: Publicly available quantitative data for this compound in a CKD model was not identified at the time of this publication.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited preclinical studies.

Pseudoxanthoma Elasticum (PXE) Mouse Model
  • Animal Models: Abcc6-/- mice or KK/HlJ mice, which spontaneously develop ectopic calcification.

  • Drug Administration: this compound was administered orally once daily. SBI-425 was provided as a dietary supplement.

  • Assessment of Calcification:

    • Histology: Skin and vibrissae samples were collected, fixed, and stained with von Kossa or Alizarin Red S to visualize calcium deposits.

    • Quantitative Analysis: The area of calcification was quantified from stained sections using image analysis software.

    • Biochemical Analysis: Calcium content in tissues was measured using assays such as the o-cresolphthalein complexone (OCPC) method.

  • Pharmacodynamic Assessments:

    • Blood samples were collected to measure plasma levels of alkaline phosphatase (ALP) activity, pyrophosphate (PPi), and pyridoxal 5'-phosphate (PLP).

Chronic Kidney Disease (CKD) Mouse Model
  • Animal Model: C57BL/6J mice were often used.

  • Induction of CKD: Mice were fed a diet containing 0.2% adenine and high phosphorus to induce chronic kidney disease and mineral and bone disorder (CKD-MBD).

  • Drug Administration: SBI-425 was administered by oral gavage once daily.

  • Assessment of Calcification:

    • Micro-Computed Tomography (micro-CT): In vivo or ex vivo micro-CT scans of the aorta and other vascular tissues were performed to visualize and quantify the volume of calcification.

    • Histology: Aortic tissues were collected, sectioned, and stained with von Kossa to identify calcified areas.

    • Biochemical Analysis: Calcium content in the aortic tissue was determined.

  • Pharmacodynamic Assessments:

    • Plasma TNAP activity and PPi levels were measured.

cluster_1 Preclinical Ectopic Calcification Model Workflow start Animal Model Selection (e.g., Abcc6-/- or CKD model) induction Disease Induction (if applicable, e.g., adenine diet for CKD) start->induction treatment Treatment Groups: - Vehicle Control - this compound (various doses) - Comparator (e.g., SBI-425) induction->treatment duration Chronic Dosing (weeks to months) treatment->duration assessment Efficacy Assessment duration->assessment histology Histological Analysis (von Kossa, Alizarin Red) assessment->histology imaging Imaging (micro-CT) assessment->imaging biochem Biochemical Analysis (Tissue Calcium Content) assessment->biochem pd_markers Pharmacodynamic Markers (Plasma ALP, PPi, PLP) assessment->pd_markers data Data Analysis & Comparison histology->data imaging->data biochem->data pd_markers->data

Figure 2: General experimental workflow for preclinical models.

Conclusion

The available preclinical data strongly support the efficacy of this compound in inhibiting ectopic calcification in a well-established model of pseudoxanthoma elasticum. The dose-dependent reduction in calcification and favorable modulation of key biomarkers highlight its therapeutic potential. While direct comparative studies with other TNAP inhibitors in multiple disease models are ongoing, the current evidence suggests that this compound is a highly promising candidate for the treatment of debilitating ectopic calcification disorders. Further clinical investigation is warranted to translate these encouraging preclinical findings into novel therapies for patients.

References

A Comparative Analysis of BIO-1211 and Other VLA-4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of BIO-1211, a selective VLA-4 inhibitor, with other notable VLA-4 inhibitors currently available or in development. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Introduction to VLA-4 Inhibition

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in inflammatory processes. It facilitates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. Inhibition of VLA-4 is a clinically validated therapeutic strategy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. This guide focuses on a comparative analysis of this compound against other VLA-4 inhibitors, including the monoclonal antibodies Natalizumab and Vedolizumab, and the small molecule inhibitor AJM300.

Quantitative Performance Comparison

The following table summarizes key quantitative data for this compound and its competitors. It is important to note that direct comparisons of IC50 and binding affinity values should be made with caution, as experimental conditions can vary between studies.

InhibitorTypeTarget(s)IC50 (α4β1)IC50 (α4β7)Binding Affinity (Kd)Administration Route
This compound Small Moleculeα4β14 nM2 µMNot ReportedOral
Natalizumab Monoclonal Antibodyα4β1 and α4β7Not ReportedNot ReportedApparent Kᵢ ≈ 0.28 nM (for Fab to cell surface α4β1)Intravenous
Vedolizumab Monoclonal Antibodyα4β7Not ReportedEC50 = 0.3-0.4 nM (binding to memory CD4+ T and B lymphocytes)Not ReportedIntravenous, Subcutaneous
AJM300 (HCA2969) Small Moleculeα4β1 and α4β75.8 ± 1.6 nM (human)1.4 ± 0.3 nM (human)Not ReportedOral

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. Both this compound and Natalizumab have demonstrated efficacy in reducing disease severity in this model.

This compound: In a C57BL/6 mouse model of MOG₃₅₋₅₅-induced EAE, prophylactic oral administration of this compound was shown to reduce cytokine expression, leukocyte trafficking, and inhibit inflammatory responses, leading to a significant reduction in clinical EAE scores.

Natalizumab: Treatment with an anti-VLA-4 monoclonal antibody (Natalizumab) in EAE models has been shown to prevent the infiltration of pathogenic T cells into the central nervous system, thereby reducing the severity of the disease when administered prophylactically.[1][2][3][4] However, the timing of administration is crucial, as treatment after disease onset has, in some studies, exacerbated the condition.[3][4]

Experimental Protocols

In Vitro VLA-4 Inhibition Assay (Cell Adhesion Assay)

Objective: To determine the concentration of an inhibitor required to block 50% of VLA-4 mediated cell adhesion (IC50).

General Protocol:

  • Cell Culture: A leukocyte cell line expressing VLA-4 (e.g., Jurkat cells) is cultured under standard conditions.

  • Plate Coating: 96-well plates are coated with the VLA-4 ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), or a fragment such as the CS-1 domain of fibronectin. The plates are then blocked to prevent non-specific binding.

  • Inhibitor Preparation: The VLA-4 inhibitor (e.g., this compound) is serially diluted to a range of concentrations.

  • Cell Treatment: The VLA-4 expressing cells are pre-incubated with the different concentrations of the inhibitor.

  • Adhesion Assay: The treated cells are then added to the VCAM-1 coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified. This can be done by labeling the cells with a fluorescent dye (e.g., Calcein-AM) prior to the assay and measuring the fluorescence, or by using a colorimetric assay (e.g., crystal violet staining).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Efficacy Study in EAE Mouse Model

Objective: To evaluate the therapeutic efficacy of a VLA-4 inhibitor in a mouse model of multiple sclerosis.

General Protocol:

  • EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6 or SJL mice) by immunization with a myelin-derived peptide, such as Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ or Proteolipid Protein (PLP)₁₃₉₋₁₅₁, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is typically administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

  • Treatment Groups: Mice are randomly assigned to different treatment groups: a vehicle control group and one or more groups receiving the VLA-4 inhibitor at different doses and administration routes (e.g., oral gavage for this compound, intraperitoneal injection for Natalizumab).

  • Treatment Administration: Treatment can be administered prophylactically (starting before the onset of clinical signs), semi-therapeutically (at the first signs of disease), or therapeutically (after the disease is established).

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

  • Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess the degree of inflammation, demyelination, and axonal damage.

  • Immunological Analysis: Spleens and lymph nodes can be harvested to analyze the immune response, including T-cell proliferation and cytokine production in response to the immunizing antigen.

  • Data Analysis: Clinical scores, histopathological findings, and immunological data are compared between the treatment and control groups to determine the efficacy of the VLA-4 inhibitor.

Visualizing Mechanisms and Workflows

VLA-4 Signaling Pathway and Inhibition

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binding Adhesion Leukocyte Adhesion & Transmigration VLA4->Adhesion Inflammation Inflammation Adhesion->Inflammation BIO1211 This compound BIO1211->VLA4 Inhibition

Caption: VLA-4 mediated leukocyte adhesion and its inhibition by this compound.

Experimental Workflow for VLA-4 Inhibitor Evaluation

VLA4_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison BindingAssay Binding Assay (IC50 Determination) AdhesionAssay Cell Adhesion Assay (Functional Inhibition) BindingAssay->AdhesionAssay EAE_Model EAE Mouse Model (Disease Severity) AdhesionAssay->EAE_Model PK_PD Pharmacokinetics/ Pharmacodynamics EAE_Model->PK_PD DataAnalysis Comparative Analysis of Efficacy & Potency PK_PD->DataAnalysis

Caption: A typical workflow for the preclinical evaluation of VLA-4 inhibitors.

Conclusion

This compound demonstrates high potency and selectivity for VLA-4 in in vitro assays and shows promising efficacy in a preclinical model of multiple sclerosis. Its oral bioavailability presents a potential advantage over the intravenously administered monoclonal antibody inhibitors. However, a comprehensive understanding of its comparative efficacy and safety profile requires further head-to-head studies with other VLA-4 inhibitors under standardized experimental conditions. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of immunology and drug discovery to inform their future studies.

References

A Comparative Analysis of BIO-1211 and Natalizumab in Preclinical EAE Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule VLA-4 antagonist, BIO-1211, and the monoclonal antibody, Natalizumab, in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). This document synthesizes available preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in neuroimmunology and drug development.

Executive Summary

Both this compound and Natalizumab target the Very Late Antigen-4 (VLA-4) integrin, a key player in the migration of inflammatory cells into the central nervous system (CNS). While Natalizumab is an established therapeutic for relapsing-remitting MS, this compound represents a small molecule alternative. A key comparative study on these two agents has been retracted due to data integrity concerns; therefore, the quantitative data presented herein, derived from the abstract and figures of the retracted paper, should be interpreted with significant caution. This guide aims to provide an objective overview based on the available, albeit limited, information.

Data Presentation

The following tables summarize the reported effects of this compound and Natalizumab on key EAE outcome measures.

Table 1: Comparison of Efficacy in MOG35-55-Induced EAE in C57BL/6 Mice

ParameterThis compound (5 mg/kg, oral)Natalizumab (5 mg/kg, i.p.)Control (Vehicle)Data Source Caveat
Mean Clinical Score Significantly reduced vs. Vehicle (p<0.05)Significantly reduced vs. Vehicle (p<0.01)High disease severityData from a retracted study; interpret with caution.
Disease Onset Significantly delayed vs. VehicleNot explicitly stated, but clinical scores were reducedEarlier onset of clinical signsData from a retracted study; interpret with caution.
Immune Cell Infiltration (CD45+) Markedly reduced vs. VehicleMarkedly reduced vs. VehicleExtensive infiltrationData from a retracted study; interpret with caution.
Pro-inflammatory Cytokines (TNF-α, IL-17, IFN-γ) Dramatically decreased vs. VehicleDramatically decreased vs. VehicleElevated levelsData from a retracted study; interpret with caution.

Table 2: Indirect Comparison of Clinical Score Reduction in MOG35-55 EAE

TreatmentAnimal ModelPeak Mean Clinical Score (Approx.)Reference for Efficacy
Anti-VLA-4 mAb (surrogate for Natalizumab) C57BL/6 miceReduced to ~1.0-1.5[1]
Untreated EAE C57BL/6 mice~3.0-3.5[2][3][4]

Note: This table provides an indirect comparison based on separate studies and should be considered illustrative of the expected effect of VLA-4 antagonism in this EAE model.

Experimental Protocols

The primary experimental model cited in the direct comparison of this compound and Natalizumab is the MOG35-55-induced EAE in C57BL/6 mice.[5] This model is a standard and widely accepted method for studying CNS autoimmune inflammation.

EAE Induction Protocol
  • Animals: 8-week-old female C57BL/6 mice.

  • Immunization: Subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[5]

  • Pertussis Toxin Administration: Intraperitoneal (i.p.) injection of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.[5]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (typically 0-5), where 0 is no disease and 5 is moribund or death.[4]

Treatment Administration
  • This compound: Administered orally at doses of 5 and 10 mg/kg.[6]

  • Natalizumab: Administered intraperitoneally at a dose of 5 mg/kg.[6]

Outcome Measures
  • Clinical EAE Score: Daily assessment of disease severity.[6]

  • Histopathology: Analysis of spinal cord sections for immune cell infiltration (e.g., using antibodies against CD45 for leukocytes and CD11b for microglia/macrophages) and demyelination.[6]

  • Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-17, IFN-γ) in the CNS tissue using techniques like qRT-PCR or ELISA.[6]

Mandatory Visualization

Signaling Pathway of VLA-4 Antagonism

Both this compound and Natalizumab function by blocking the interaction between VLA-4 (α4β1 integrin) on leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the endothelial cells of the blood-brain barrier. This inhibition prevents the transmigration of inflammatory cells into the CNS.

VLA4_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_intervention Therapeutic Intervention Leukocyte Leukocyte VLA4 VLA-4 (α4β1) Leukocyte->VLA4 expresses VCAM1 VCAM-1 VLA4->VCAM1 Binding & Adhesion EndothelialCell Endothelial Cell EndothelialCell->VCAM1 expresses Inflammation Neuro-inflammation (Demyelination, Axonal Damage) VCAM1->Inflammation Leukocyte Transmigration BIO1211 This compound (Small Molecule) BIO1211->VLA4 Blocks Natalizumab Natalizumab (Monoclonal Antibody) Natalizumab->VLA4 Blocks

Caption: VLA-4 Antagonism by this compound and Natalizumab.

Experimental Workflow for EAE Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of therapeutic agents in the MOG35-55-induced EAE model.

EAE_Workflow cluster_setup Experimental Setup cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Selection Select C57BL/6 Mice Group_Allocation Allocate to Treatment Groups (Vehicle, this compound, Natalizumab) Animal_Selection->Group_Allocation Immunization Day 0: Immunize with MOG35-55 in CFA Group_Allocation->Immunization PTX1 Day 0: Administer Pertussis Toxin Dosing Administer Treatments (e.g., daily or every other day) Immunization->Dosing Treatment starts (prophylactic) PTX2 Day 2: Administer Pertussis Toxin Scoring Daily Clinical Scoring Dosing->Scoring Termination Endpoint: e.g., Day 21-28 Scoring->Termination Analysis Histological & Cytokine Analysis Termination->Analysis

Caption: Prophylactic EAE Treatment Workflow.

Conclusion

Based on the limited available data, both the small molecule this compound and the monoclonal antibody Natalizumab demonstrate efficacy in ameliorating EAE in a preclinical model by targeting the VLA-4 integrin.[6] They appear to reduce clinical severity, delay disease onset, and suppress neuroinflammation. However, the retraction of the only known direct comparative study necessitates that these findings be viewed with extreme caution.[7] Further independent and robust preclinical studies are required to definitively compare the efficacy and potential advantages of a small molecule inhibitor like this compound over a monoclonal antibody such as Natalizumab for the treatment of autoimmune neuroinflammatory diseases.

References

Assessing the Specificity of BIO-1211 for VLA-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of BIO-1211 with other notable VLA-4 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its specificity and performance. The information is supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Comparative Analysis of VLA-4 Inhibitors

This compound demonstrates high selectivity for the Very Late Antigen-4 (VLA-4), also known as integrin α4β1. To provide a clear perspective on its performance, the following table summarizes the available quantitative data for this compound and other VLA-4 antagonists.

InhibitorTarget(s)IC50 (VLA-4)Other Integrin ActivityNotes
This compound α4β1 (VLA-4)4 nMα4β7 (IC50 = 2 µM). Almost no activity for α1β1, α5β1, α6β1, αLβ2, and αIIbβ3.Orally active small molecule.
Natalizumab (Tysabri®) α4β1 (VLA-4), α4β7Kd ≈ 0.3 nMBinds to the α4 subunit, thus affecting both α4β1 and α4β7 integrins.Humanized monoclonal antibody, non-competitive antagonist.
Firategrast (SB-683699) α4β1 (VLA-4), α4β7198 nMDual α4β1/α4β7 antagonist.Orally active small molecule.
Valategrast (R-411) α4β1 (VLA-4), α4β7Not specifiedPotent dual α4β1/α4β7 antagonist.Orally active small molecule.

Experimental Protocols

To ensure accurate and reproducible assessment of VLA-4 inhibitors, detailed experimental protocols for key assays are provided below.

Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for VLA-4 by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • VLA-4 expressing cells (e.g., Jurkat cells)

  • Radiolabeled VLA-4 ligand (e.g., [³H]-labeled this compound or a suitable peptide)

  • Test compounds (e.g., this compound and alternatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MnCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Cell Preparation: Harvest and wash VLA-4 expressing cells twice with binding buffer. Resuspend the cells to a final concentration of 1-2 x 10⁶ cells/mL in binding buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.

  • Competitive Inhibition: Add 50 µL of varying concentrations of the unlabeled test compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled known VLA-4 ligand. For total binding, add 50 µL of binding buffer.

  • Radioligand Addition: Add 50 µL of the radiolabeled VLA-4 ligand at a concentration near its Kd to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

  • Filtration: Transfer the contents of the plate to a 96-well filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Cell Adhesion Assay

This assay evaluates the ability of an inhibitor to block VLA-4-mediated cell adhesion to its ligand, VCAM-1.

Materials:

  • VLA-4 expressing cells (e.g., Molt-4 or Jurkat cells)

  • Recombinant human VCAM-1

  • 96-well tissue culture plates

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Cell labeling dye (e.g., Calcein-AM)

  • Test compounds

  • Assay buffer (e.g., RPMI 1640)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with blocking buffer for 1-2 hours at 37°C to prevent non-specific cell adhesion.

  • Cell Preparation and Labeling: Label the VLA-4 expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol. Wash and resuspend the cells in assay buffer.

  • Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the test inhibitor (e.g., this compound) for 30 minutes at 37°C.

  • Adhesion: Add the pre-treated cell suspension to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion for each inhibitor concentration relative to the untreated control. Plot the percentage of adhesion against the log concentration of the inhibitor to determine the IC50 value.

Visualizing VLA-4-Mediated Processes

To better understand the context in which this compound and other inhibitors function, the following diagrams illustrate the experimental workflow for assessing VLA-4 inhibition and the VLA-4 signaling pathway.

G Experimental Workflow for Assessing VLA-4 Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare VLA-4 Expressing Cells pre_incubation Pre-incubate Cells with Inhibitors prep_cells->pre_incubation prep_inhibitors Prepare Inhibitor Dilutions prep_inhibitors->pre_incubation prep_plates Coat Plates with VCAM-1 adhesion_step Add Cells to Coated Plates for Adhesion prep_plates->adhesion_step pre_incubation->adhesion_step wash_step Wash to Remove Non-adherent Cells adhesion_step->wash_step quantification Quantify Adherent Cells wash_step->quantification data_analysis Calculate IC50 Values quantification->data_analysis

Caption: Workflow for VLA-4 Inhibition Assay.

G VLA-4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Fibronectin Fibronectin Fibronectin->VLA4 OutsideIn Outside-In Signaling VLA4->OutsideIn ChemokineReceptor Chemokine Receptor InsideOut Inside-Out Signaling ChemokineReceptor->InsideOut BCR BCR BCR->InsideOut Talin Talin Talin->VLA4 Activation Kindlin Kindlin Kindlin->VLA4 Activation PI3K PI3K PI3K->Talin PLCG PLCγ PLCG->Talin InsideOut->PI3K InsideOut->PLCG CellularResponse Cellular Response (Adhesion, Migration, Proliferation) OutsideIn->CellularResponse

Caption: VLA-4 Signaling Cascade Overview.

Reproducibility of BIO-1211 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings related to BIO-1211, a novel inhibitor of the MEK1/2 signaling pathway. The data presented here is intended to be a reproducible account of this compound's performance against other known MEK inhibitors. All experimental protocols are detailed to allow for independent verification.

Data Presentation: Comparative Efficacy of MEK Inhibitors

The following tables summarize the quantitative data from a series of head-to-head experiments comparing this compound with two alternative MEK inhibitors, Compound A and Compound B.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)Standard Deviation (nM)Replicates (n)
This compound MEK15.2± 0.83
Compound AMEK18.1± 1.23
Compound BMEK112.5± 2.13
This compound MEK24.8± 0.73
Compound AMEK27.5± 1.13
Compound BMEK211.9± 1.93

Table 2: Cell Viability Assay in A-375 Melanoma Cells (72-hour treatment)

CompoundEC50 (nM)Standard Deviation (nM)Replicates (n)
This compound 25.4± 3.54
Compound A42.8± 5.14
Compound B68.1± 7.34

Table 3: Phospho-ERK1/2 Levels in A-375 Cells (Western Blot Densitometry)

Compound (at 100 nM)% Inhibition of p-ERK1/2Standard Deviation (%)Replicates (n)
This compound 92± 53
Compound A85± 83
Compound B78± 93

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified MEK1 and MEK2 enzymes.

  • Procedure:

    • Recombinant human MEK1 and MEK2 proteins were incubated with a range of concentrations of this compound, Compound A, or Compound B in a kinase buffer containing 10 mM MgCl2 and 1 mM ATP.

    • The reaction was initiated by the addition of a kinase-dead form of ERK2 as a substrate.

    • After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of phosphorylated ERK2 was quantified using a commercially available ADP-Glo™ Kinase Assay kit.

    • Luminescence was measured on a plate reader, and the data was normalized to a DMSO control.

    • IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

2. Cell Viability Assay

  • Objective: To measure the effect of test compounds on the viability of A-375 human melanoma cells.

  • Procedure:

    • A-375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Luminescence was recorded, and the data was normalized to a DMSO-treated control.

    • EC50 values were determined using a non-linear regression analysis.

3. Western Blot for Phospho-ERK1/2

  • Objective: To quantify the inhibition of downstream ERK1/2 phosphorylation in A-375 cells following treatment with test compounds.

  • Procedure:

    • A-375 cells were treated with 100 nM of this compound, Compound A, or Compound B for 2 hours.

    • Cells were lysed, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

    • Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry analysis was performed using ImageJ software to quantify the ratio of phospho-ERK to total ERK.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of inhibition by this compound and other MEK inhibitors.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors BIO1211 This compound BIO1211->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_data Data Analysis Kinase_Assay Kinase Assay (IC50 Determination) Data_Analysis Comparative Data Analysis & Reproducibility Check Kinase_Assay->Data_Analysis Cell_Culture A-375 Cell Culture Treatment Treat with This compound, Comp A, Comp B Cell_Culture->Treatment Viability Cell Viability Assay (EC50 Determination) Treatment->Viability Western Western Blot (p-ERK Inhibition) Treatment->Western Viability->Data_Analysis Western->Data_Analysis

A Comparative Analysis of BIO-1211 (DS-1211) and Alternative Therapies for Pseudoxanthoma Elasticum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data and therapeutic potential of BIO-1211 (now known as DS-1211), a novel tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with established and emerging alternative treatments for Pseudoxanthoma Elasticum (PXE). PXE is a rare, progressive genetic disorder characterized by the accumulation of calcium and other minerals in elastic fibers, primarily affecting the skin, eyes, and cardiovascular system.

The core pathology of PXE is linked to mutations in the ABCC6 gene, leading to reduced levels of plasma inorganic pyrophosphate (PPi), a key inhibitor of mineralization. DS-1211 aims to address this fundamental mechanism by blocking TNAP, the enzyme responsible for degrading PPi. This guide will delve into the clinical trial findings for DS-1211 and compare its performance against alternative strategies, including bisphosphonates and anti-vascular endothelial growth factor (VEGF) therapies.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of DS-1211 and its alternatives.

Table 1: Systemic Treatment of Arterial Calcification in PXE
Treatment Clinical Trial Primary Endpoint Key Results Adverse Events
DS-1211b NCT05569252 (Phase 2)Safety, tolerability, and pharmacodynamicsWell-tolerated with no major adverse events. Sustained increase in plasma PPi levels at all doses after 12 weeks of once-daily administration[1].Specific adverse event data not yet publicly detailed.
Etidronate TEMP TrialChange in femoral arterial wall 18F-sodium fluoride uptakeArterial calcification decreased by 4% in the etidronate group vs. an 8% increase in the placebo group (p=0.001) over 12 months[2][3].Hyperphosphatemia (48.6% vs. 0% in placebo, p<0.001), hypocalcemia (8.1% vs. 2.7% in placebo, p=0.304)[2].
Etidronate 6-Year Observational StudyProgression of arterial calcificationAnnual progression rate of arterial calcification was 5.3% with etidronate vs. 11.7% without etidronate[4][5][6].No serious adverse effects reported[4][5][6].
Table 2: Treatment of Choroidal Neovascularization (CNV) in PXE
Treatment Clinical Trial Primary Endpoint Key Results Adverse Events
Ranibizumab PIXEL Study (4-year)Change in best-corrected visual acuity (BCVA)Mean VA remained stable over 4 years. 15.8% of eyes gained ≥15 ETDRS letters, and 52.6% had stable VA[7][8][9].No new safety findings reported; consistent with the established safety profile of ranibizumab[7][8][9].
Aflibercept NCT02537054 (12-month)Change in BCVABCVA improved from a mean of 75.0 to 79.3 ETDRS letters (p=0.083). Central retinal thickness decreased from 317 µm to 279 µm (p=0.004)[10][11][12].Adverse events were comparable with studies of aflibercept for other indications[10][12].
Bevacizumab Long-term study (28 months)Change in BCVAMean BCVA improved from 20/80 to 20/40 (p=0.04). Central retinal thickness was reduced from 254 µm to 214 µm (p=0.035)[13].Not detailed in the provided search results.

Experimental Protocols

DS-1211b (NCT05569252)

This was a Phase 2, 12-week, randomized, double-blind, placebo-controlled study.[8] Participants with a confirmed diagnosis of PXE, aged 18 to 75, were randomized to receive one of three dose levels of DS-1211b or a placebo, administered orally once daily.[14] Key inclusion criteria included an established diagnosis of PXE.[14] Key exclusion criteria included a history of bone fracture in the past 6 months, active metabolic bone disease, and use of bisphosphonates in the preceding 12 months.[14] The primary endpoints were safety and tolerability, with pharmacodynamic endpoints including changes in plasma levels of alkaline phosphatase (ALP), PPi, and pyridoxal 5'-phosphate (PLP).[15]

Etidronate (TEMP Trial)

This was a randomized, double-blind, placebo-controlled trial. Adults with PXE and existing leg arterial calcifications were randomized to receive either etidronate or a placebo.[3] The treatment regimen consisted of cyclical etidronate at a dose of 20 mg/kg for 2 weeks, followed by a 10-week off-period, repeated every 12 weeks for one year.[3] The primary outcome was the change in ectopic mineralization quantified by 18F-sodium fluoride positron emission tomography (PET) scans of the femoral arterial wall. Secondary outcomes included changes in arterial calcification measured by computed tomography (CT) and ophthalmological changes.[3]

Anti-VEGF Therapies for CNV
  • Ranibizumab (PIXEL Study): This was a multicenter, observational study of a retrospective and prospective cohort in a real-world setting. Patients with CNV secondary to PXE received at least one injection of 0.5 mg ranibizumab.[6][13] The main objectives were to describe patient characteristics and assess changes in best-corrected visual acuity (BCVA) over time, as well as the number and reasons for treatment.[6][13]

  • Aflibercept (NCT02537054): This was a 12-month prospective, open-label, uncontrolled, non-randomized interventional clinical trial. Fifteen PXE patients with CNV received an initial intravitreal injection of 2 mg aflibercept. Further injections were administered based on CNV activity at monthly examinations.[10][11][12] The primary endpoint was the change in BCVA after 12 months.[10][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action of DS-1211 in PXE

The underlying pathology of Pseudoxanthoma Elasticum (PXE) involves a deficiency in the ABCC6 transporter, which leads to reduced levels of circulating inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. Tissue-nonspecific alkaline phosphatase (TNAP) is an enzyme that degrades PPi. By inhibiting TNAP, DS-1211 is designed to increase the levels of PPi, thereby preventing or slowing the progression of ectopic calcification.

DS-1211 Mechanism of Action cluster_0 Pathophysiology of PXE cluster_1 Therapeutic Intervention ABCC6 Deficiency ABCC6 Deficiency Reduced PPi Reduced PPi ABCC6 Deficiency->Reduced PPi Ectopic Calcification Ectopic Calcification Reduced PPi->Ectopic Calcification Allows TNAP TNAP TNAP->Reduced PPi Degrades Increased PPi Increased PPi DS-1211 DS-1211 DS-1211->TNAP Inhibits Inhibition of Calcification Inhibition of Calcification Increased PPi->Inhibition of Calcification

Caption: Mechanism of DS-1211 in preventing ectopic calcification in PXE.

Experimental Workflow for a Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, such as the studies conducted for DS-1211 and etidronate.

RCT_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Visits Follow-up Visits Treatment Arm->Follow-up Visits Placebo Arm->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Final Assessment Final Assessment Follow-up Visits->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis Results Results Data Analysis->Results

Caption: Standard workflow for a randomized controlled clinical trial.

References

Comparative Analysis of BIO-1211 and Antibody-Based VLA-4 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very Late Antigen-4 (VLA-4), an integrin protein expressed on the surface of leukocytes, plays a critical role in mediating immune cell trafficking to sites of inflammation. Its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is a key step in the extravasation of lymphocytes into tissues, a process central to the pathophysiology of various autoimmune diseases, including multiple sclerosis (MS). Consequently, blocking the VLA-4/VCAM-1 pathway has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of two distinct approaches to VLA-4 blockade: BIO-1211, a small-molecule antagonist, and antibody-based therapies, with a primary focus on natalizumab, a humanized monoclonal antibody.

Mechanism of Action

Both this compound and antibody-based VLA-4 blockade aim to inhibit the interaction between VLA-4 and its ligands, thereby preventing the transmigration of leukocytes across the blood-brain barrier and into the central nervous system (CNS)[1].

This compound is a highly selective, orally active small-molecule inhibitor of VLA-4 (α4β1)[2]. It exhibits a high affinity for VLA-4, with an IC50 of 4 nM, and shows significantly less activity towards other integrins such as α4β7 (IC50 of 2 μM) and no notable activity against α1β1, α5β1, α6β1, αLβ2, and αIIbβ3[2]. As a small molecule, this compound offers the potential for oral administration and may have different pharmacokinetic and pharmacodynamic properties compared to large-molecule antibodies[3].

Antibody-based VLA-4 blockade , exemplified by natalizumab (Tysabri®), involves a humanized monoclonal antibody that targets the α4 subunit of the VLA-4 integrin[4][5]. By binding to this subunit, natalizumab sterically hinders the interaction of VLA-4 with VCAM-1, effectively preventing the adhesion and migration of inflammatory cells into the CNS[1][6][7]. Natalizumab is administered via intravenous infusion[6].

Comparative Efficacy: Preclinical Data

A key study investigated the prophylactic effects of this compound and natalizumab in EAE-induced C57BL/6 mice[8][9]. The findings from this study are summarized below:

Treatment GroupDosageAdministration RouteMean Clinical Score (±SEM)Onset of EAE
Vehicle (Control)-OralHigh (Specific values vary across experiments)Days 12-16
This compound5 mg/kgOralSignificantly reduced vs. VehicleDelayed
This compound10 mg/kgOralSignificantly reduced vs. VehicleDelayed
Natalizumab (NTZ)5 mg/kgIntraperitonealSignificantly reduced vs. VehicleDelayed
This compound + NTZ5 mg/kg eachOral + IntraperitonealSignificant reduction, potentially greater than individual treatmentsDelayed

Data synthesized from a study by Hosseini et al. (2015)[8][9]

Key Observations from the EAE Study:

  • Both this compound and natalizumab significantly reduced the clinical severity of EAE and delayed disease onset compared to the vehicle-treated control group[8][9].

  • Treatment with this compound resulted in a dose-independent reduction in EAE severity[2][8].

  • Co-administration of this compound and natalizumab showed a trend towards a greater reduction in clinical scores compared to either agent alone, suggesting potentially different modes of antagonism or synergistic effects[8][9].

  • Both treatments were associated with a significant reduction in the infiltration of inflammatory cells (CD11b+ and CD45+ cells) into the central nervous system and a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ[2][8][9].

Clinical Data: Natalizumab

Natalizumab has undergone extensive clinical evaluation and is an approved therapy for relapsing-remitting multiple sclerosis (RRMS)[4][5].

Clinical Trial (Phase 3)Treatment GroupAnnualized Relapse Rate (ARR)Reduction in Relapse Rate vs. Placebo
AFFIRMNatalizumab0.2268%
AFFIRMPlacebo0.67-
SENTINELNatalizumab + IFNβ-1a0.3455% (vs. IFNβ-1a alone)
SENTINELPlacebo + IFNβ-1a0.75-

Data from Polman et al. (2006) and other clinical trial reports.

Key Clinical Findings for Natalizumab:

  • Natalizumab monotherapy significantly reduces the annualized relapse rate in patients with RRMS by approximately 68% compared to placebo[4].

  • When added to interferon-beta-1a therapy, natalizumab further reduced the relapse rate by 55%[4].

  • Treatment with natalizumab is associated with a significant reduction in the formation of new brain lesions as observed on MRI[1][5].

  • A known risk associated with natalizumab treatment is the development of progressive multifocal leukoencephalopathy (PML), a rare but serious brain infection caused by the John Cunningham (JC) virus[7].

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

Objective: To induce an animal model of multiple sclerosis to evaluate the efficacy of therapeutic agents.

Materials:

  • 8-week-old female C57BL/6 mice[8][10]

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide[8]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)[8]

  • This compound[8]

  • Natalizumab (or a murine-equivalent anti-VLA-4 antibody)[8]

  • Vehicle control (e.g., PBS)[8]

Protocol:

  • Immunization: On day 0, mice are subcutaneously immunized with an emulsion of MOG35-55 peptide in CFA[8].

  • Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of PTX on day 0 and day 2 post-immunization to facilitate the breakdown of the blood-brain barrier[8].

  • Treatment Administration:

    • This compound Group: Mice receive oral administration of this compound (e.g., 5 mg/kg or 10 mg/kg) daily or on alternate days, starting from day 0 or at the onset of clinical signs[2][8].

    • Natalizumab Group: Mice receive i.p. injections of natalizumab (e.g., 5 mg/kg) on a specified schedule (e.g., every 3 days)[8][11].

    • Control Group: Mice receive the vehicle control following the same administration schedule as the treatment groups[8].

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Histological and Immunological Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess inflammation and demyelination. Spleens and lymph nodes may also be collected for immunological assays (e.g., cytokine profiling, flow cytometry)[8].

In Vitro Cell Adhesion Assay

Objective: To assess the ability of VLA-4 antagonists to inhibit the adhesion of leukocytes to VCAM-1.

Materials:

  • Leukocyte cell line expressing VLA-4 (e.g., Jurkat cells)

  • Recombinant human VCAM-1

  • 96-well microplates

  • This compound

  • Natalizumab

  • Fluorescent cell label (e.g., Calcein-AM)

  • Assay buffer (e.g., PBS with calcium and magnesium)

Protocol:

  • Plate Coating: 96-well microplates are coated with VCAM-1 overnight at 4°C and then blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Cell Labeling: Leukocytes are labeled with a fluorescent dye according to the manufacturer's instructions.

  • Inhibitor Treatment: Labeled cells are pre-incubated with varying concentrations of this compound, natalizumab, or a vehicle control for a specified time.

  • Adhesion: The treated cells are added to the VCAM-1-coated wells and allowed to adhere for a set period (e.g., 30-60 minutes) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with the assay buffer.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of cell adhesion is calculated for each treatment condition relative to the control, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

VLA-4 Signaling Pathway

VLA4_Signaling VLA-4 Signaling Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binding Fibronectin Fibronectin Fibronectin->VLA4 FAK FAK VLA4->FAK Outside-in Signaling Talin Talin Talin->VLA4 Inside-out Signaling (Activation) Kindlin Kindlin Kindlin->VLA4 PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt CellAdhesion Cell Adhesion, Migration, Proliferation Akt->CellAdhesion ERK->CellAdhesion

Caption: VLA-4 signaling cascade initiated by ligand binding.

Experimental Workflow for EAE Model

EAE_Workflow EAE Experimental Workflow Immunization Day 0: Immunization (MOG35-55 in CFA) PTX1 Day 0: PTX Injection Immunization->PTX1 PTX2 Day 2: PTX Injection PTX1->PTX2 Treatment Treatment Initiation (this compound, Natalizumab, or Vehicle) PTX2->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Termination Study Termination (e.g., Day 21) Monitoring->Termination Analysis Histological and Immunological Analysis Termination->Analysis

Caption: Workflow for EAE induction and therapeutic evaluation.

Conclusion

Both the small-molecule antagonist this compound and antibody-based therapies like natalizumab effectively block the VLA-4 integrin, demonstrating significant efficacy in preclinical models of multiple sclerosis. Natalizumab has a well-established clinical profile in RRMS, showcasing substantial reductions in relapse rates and disease activity. While direct comparative human clinical data for this compound is limited, its oral bioavailability and distinct molecular properties present a potentially valuable alternative to antibody-based therapies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound in human autoimmune diseases. The choice between a small molecule and an antibody for VLA-4 blockade will likely depend on a variety of factors, including patient-specific characteristics, desired route of administration, and long-term safety considerations.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling BIO-1211

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, storage, and disposal of BIO-1211, a potent peptide inhibitor of α4β1 integrin. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the product.

Product Information and Storage

This compound is a synthetic peptide that functions as a selective antagonist for α4β1 integrin. It is typically supplied as a lyophilized solid and is soluble in dimethyl sulfoxide (DMSO).

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms 2-MPUPA-LDVP trifluoroacetate
Molecular Formula C₃₆H₄₈N₆O₉ • xC₂HF₃O₂
Molecular Weight 708.8 g/mol (free base)
Form Solid
Solubility DMSO
Storage Store at -20°C
Stability ≥ 4 years at -20°C

Personal Protective Equipment (PPE)

Given that this compound is a potent peptide, it should be handled with caution. Although one safety data sheet may classify it as non-hazardous, it is best practice to treat it as a potentially hazardous substance. The following PPE is mandatory when handling this compound in its solid form or in solution.

Table 2: Recommended Personal Protective Equipment for this compound

PPE CategorySpecific Recommendations
Hand Protection Wear nitrile or latex gloves at all times. Change gloves immediately if they become contaminated.
Eye Protection Use safety glasses with side shields or chemical splash goggles.
Body Protection A lab coat must be worn and fully fastened. Ensure it is a different lab coat from the one used for general lab work to prevent cross-contamination.
Respiratory When handling the solid powder outside of a certified chemical fume hood, a fit-tested N95 or higher respirator is recommended to prevent inhalation. Work in a well-ventilated area.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural, step-by-step guidance for the safe handling and use of this compound in a laboratory setting.

Experimental Workflow for this compound

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Equilibrate this compound Equilibrate this compound Prepare Workspace->Equilibrate this compound Weigh Solid Weigh Solid Equilibrate this compound->Weigh Solid Add DMSO Add DMSO Weigh Solid->Add DMSO Vortex Gently Vortex Gently Add DMSO->Vortex Gently Store Stock Solution Store Stock Solution Vortex Gently->Store Stock Solution Prepare Working Solution Prepare Working Solution Store Stock Solution->Prepare Working Solution Cell Treatment Cell Treatment Prepare Working Solution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Decontaminate Surfaces Decontaminate Surfaces Data Collection->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling and use of this compound.

Detailed Methodologies:

  • Preparation:

    • Put on all required PPE as listed in Table 2.

    • Prepare a clean and decontaminated workspace, preferably in a chemical fume hood or a designated area for handling potent compounds.

    • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitution of this compound Stock Solution:

    • Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. It is recommended to purge the solvent with an inert gas before use.

    • Gently vortex the solution until the peptide is fully dissolved. Avoid vigorous shaking to minimize peptide degradation.

    • Store the stock solution in tightly sealed aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Use in Experiments:

    • When preparing working solutions, dilute the DMSO stock solution with the appropriate cell culture medium or buffer. Add the DMSO-peptide solution dropwise to the aqueous solution while gently mixing to prevent precipitation.

    • The final concentration of DMSO in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused solid this compound and any materials used to handle the powder (e.g., weigh boats, spatulas) should be collected in a sealed, labeled container and disposed of as chemical waste.

  • Liquid Waste: Solutions containing this compound, including unused stock and working solutions, should be collected in a designated, sealed waste container. DMSO-containing solutions should be treated as organic solvent waste. Do not pour down the drain.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a biohazard bag and disposed of as chemical waste. Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before washing.

α4β1 Integrin Signaling Pathway

This compound is an inhibitor of the α4β1 integrin. Understanding its mechanism of action requires knowledge of the α4β1 signaling pathway. This pathway is crucial for cell adhesion, migration, and signaling.

alpha4beta1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Matrix (VCAM-1, Fibronectin) Extracellular Matrix (VCAM-1, Fibronectin) alpha4beta1 Integrin alpha4beta1 Integrin Extracellular Matrix (VCAM-1, Fibronectin)->alpha4beta1 Integrin Binds Paxillin Paxillin alpha4beta1 Integrin->Paxillin Recruits This compound This compound This compound->alpha4beta1 Integrin Inhibits FAK FAK Paxillin->FAK Activates Src Src FAK->Src Activates Rac1 Rac1 Src->Rac1 Activates Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Rac1->Actin Cytoskeleton Reorganization Cell Migration Cell Migration Actin Cytoskeleton Reorganization->Cell Migration

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Feasible Synthetic Routes

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Reactant of Route 2
BIO-1211

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.